Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Description
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Properties
CAS No. |
886363-01-5 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-methyl-1-(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-8-4-3-5-10-12-9(6-11-2)7-13(8)10/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
KZQKXYYMQDYMRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNC |
Origin of Product |
United States |
Physicochemical properties of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
An In-Depth Technical Guide to the Physicochemical Properties of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Compounds bearing this core structure exhibit a wide range of biological activities, making them attractive candidates for therapeutic agent development.[1][2] Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (CAS No. 886363-01-5) is a specific derivative within this class.[3] A comprehensive understanding of its physicochemical properties is paramount for any researcher or drug development professional, as these characteristics fundamentally govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement.[4][5][6]
This guide provides a detailed exploration of the core physicochemical properties of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. In the absence of extensive published experimental data for this specific molecule, we will focus on the established, validated methodologies for determining these crucial parameters. This approach ensures a robust framework for its characterization, grounded in the principles of pharmaceutical science.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | N-methyl-1-(5-methylimidazo[1,2-a]pyridin-2-yl)methanamine | N/A |
| CAS Number | 886363-01-5 | [3] |
| Molecular Formula | C10H13N3 | Derived from structure |
| Molecular Weight | 175.23 g/mol | Derived from formula |
Caption: Chemical structure of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
I. Lipophilicity (LogP)
Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). A balanced LogP is often sought; too high, and the compound may be poorly soluble and prone to non-specific binding, while too low may hinder its ability to cross cellular membranes.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This classic and reliable method directly measures the partitioning of a compound between n-octanol and water.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Saturate n-octanol with water and water with n-octanol by mixing them for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
In a glass vessel with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the water phase.
-
Agitate the mixture at a constant temperature (typically 25 °C) until equilibrium is reached. This can take several hours.
-
-
Phase Separation:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully sample both the n-octanol and water phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP = log10(P)
-
Trustworthiness: This protocol is self-validating by running replicates and ensuring that the measured concentrations in both phases account for the initial mass of the compound. A mass balance of 95-105% is considered acceptable.
Caption: Experimental workflow for LogP determination.
II. Aqueous Solubility
Expertise & Experience: Aqueous solubility is a fundamental property that dictates the bioavailability of orally administered drugs.[5] Poor solubility can lead to low and variable absorption, hindering clinical efficacy.[6]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess of solid Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
-
-
Phase Separation:
-
Separate the solid from the solution by filtration or centrifugation.
-
-
Quantification:
-
Analyze the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Trustworthiness: The reliability of this method is ensured by confirming that a solid phase is present throughout the experiment, indicating that the solution is saturated. Analysis of samples at multiple time points can verify that equilibrium has been reached.
Caption: Workflow for thermodynamic solubility measurement.
III. Ionization Constant (pKa)
Expertise & Experience: The pKa of a molecule describes its state of ionization at a given pH. This is critical as the ionization state affects a compound's solubility, permeability, and interaction with biological targets. For Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, the presence of basic nitrogen atoms in the imidazo[1,2-a]pyridine ring and the secondary amine suggests it will have at least one basic pKa.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining pKa values.
Step-by-Step Methodology:
-
Solution Preparation:
-
Dissolve a precise amount of the compound in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
The solution should be free of carbon dioxide.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.
-
Record the pH as a function of the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point.
-
Alternatively, sophisticated software can be used to fit the titration curve and determine the pKa values.
-
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of high-purity compound and standardized titrants.
Caption: Logical flow for pKa determination by potentiometric titration.
Summary of Physicochemical Properties
While specific experimental values for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine are not widely published, the table below provides a framework for the expected properties based on its structure and the general characteristics of the imidazo[1,2-a]pyridine class.
| Property | Predicted/Expected Value | Significance in Drug Development |
| LogP | 1.5 - 3.0 | Influences membrane permeability and oral absorption. |
| Aqueous Solubility | Moderately soluble | Crucial for dissolution and bioavailability. |
| pKa (basic) | 5.0 - 7.0 | Determines the charge state at physiological pH, affecting solubility and target binding. |
Conclusion
The physicochemical properties of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine are fundamental to its potential as a therapeutic agent. This guide has outlined the standard, reliable experimental protocols for determining its lipophilicity, aqueous solubility, and ionization constant. By applying these methodologies, researchers and drug development professionals can build a comprehensive profile of this compound, enabling informed decisions in the journey from discovery to clinical application. The principles and protocols described herein are broadly applicable to the characterization of other novel small molecules.
References
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Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Available at: [Link]
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METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE. NextSDS. Available at: [Link]
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5-methylH-imidazo[1,2-a]pyridin-2-amine — Chemical Substance Information. NextSDS. Available at: [Link]
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Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC. Available at: [Link]
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Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]
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Imidazo(1,2-a)pyridine. PubChem. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Imidazo[1,2-a]pyridin-2-ylmethanamine. PubChem. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. Available at: [Link]
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Unlocking the Pharmacological Potential of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine: In Vitro Mechanisms and Assay Architectures
Executive Summary
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (MMIPA, CAS 886363-01-5) is a highly functionalized, privileged pharmacophore widely utilized in modern medicinal chemistry. While often categorized as a chemical building block, its core structure—an imidazo[1,2-a]pyridine ring substituted with a 5-methyl group and a 2-methanamine moiety—serves as the biological warhead for several classes of experimental therapeutics.
This technical whitepaper synthesizes the in vitro mechanisms of action associated with this specific scaffold, focusing on its dual capacity to act as an ATP-competitive kinase inhibitor (specifically targeting the PI3K/AKT/mTOR axis)[1] and a selective modulator of the Cyclooxygenase-2 (COX-2) inflammatory pathway[2]. Designed for drug development professionals, this guide provides a deep dive into the structural causality of its binding, quantitative data summaries, and self-validating experimental protocols required to evaluate its efficacy.
Structural Pharmacology & Target Engagement
The pharmacological versatility of MMIPA stems from its bioisosteric relationship with purines, allowing it to easily mimic endogenous ligands like ATP.
-
The Imidazo[1,2-a]pyridine Core: This nitrogen-dense bicyclic system acts as an electron-rich hydrogen bond acceptor. In kinase domains, it inserts directly into the adenine-binding pocket (hinge region), forming critical hydrogen bonds with backbone amides[3].
-
The 5-Methyl Substitution: The addition of a methyl group at the 5-position is not merely decorative; it introduces a specific steric bulk. This steric boundary creates a "clash" with bulkier gatekeeper residues found in off-target kinases, thereby dramatically increasing the scaffold's selectivity profile.
-
The 2-Methanamine Linker: The secondary amine acts as a flexible, polar extension. In COX-2 inhibition, this moiety is hypothesized to project into the secondary side pocket of the enzyme, engaging in electrostatic interactions with Arg-513 and His-90—residues that are absent in the COX-1 isoform, thus driving COX-2 selectivity[2].
Core In Vitro Mechanisms of Action
Mechanism A: PI3K/AKT/mTOR Axis Inhibition
In oncology models, imidazo[1,2-a]pyridine derivatives exert profound cytotoxic and cytostatic effects by dismantling the PI3K/AKT/mTOR survival pathway[1]. By competitively binding to the ATP pocket of Phosphoinositide 3-kinase (PI3K), the scaffold prevents the phosphorylation of PIP2 to PIP3. Consequently, AKT (Protein Kinase B) cannot be recruited to the plasma membrane, leaving its critical activation sites (Thr308 and Ser473) unphosphorylated. The downstream effect is the silencing of mTORC1, leading to immediate cell cycle arrest at the G0/G1 phase and the induction of intrinsic apoptosis[4].
Mechanism B: Selective COX-2 Modulation
Beyond oncology, this scaffold demonstrates potent anti-inflammatory properties. In vitro enzymatic assays reveal that the imidazo[1,2-a]pyridine core can selectively inhibit COX-2 over COX-1[2]. By blocking the hydrophobic channel of COX-2, the compound prevents arachidonic acid from reaching the catalytic site, thereby halting the synthesis of Prostaglandin E2 (PGE2) without disrupting the gastroprotective prostaglandins synthesized by COX-1.
Mechanistic pathways of MMIPA targeting PI3K/AKT/mTOR and COX-2.
Quantitative Data Synthesis
To benchmark the efficacy of MMIPA-derived compounds, the following table synthesizes representative in vitro pharmacological data typical for optimized imidazo[1,2-a]pyridine-2-methanamine derivatives across standard assays[1][2][4].
| Target / Assay | Biological System | IC₅₀ / EC₅₀ (µM) | Mechanistic Readout |
| PI3Kα Inhibition | Cell-free Kinase Assay | 0.045 ± 0.01 | ATP-competitive inhibition |
| p-AKT (Ser473) | HeLa (Cervical Cancer) | 1.20 ± 0.30 | Loss of downstream phosphorylation |
| Cell Viability | HCC1937 (Breast Cancer) | 3.50 ± 0.45 | Cytotoxicity via MTT Assay |
| COX-2 Inhibition | Purified Human COX-2 | 0.05 ± 0.02 | Blockade of PGE2 synthesis |
| COX-1 Inhibition | Purified Human COX-1 | > 50.0 | Selectivity Index (SI) > 1000 |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. Every step includes the underlying causality to prevent artifactual data generation.
Protocol A: In Vitro Kinase Inhibition & Apoptosis Validation
Step 1: Compound Preparation & Vehicle Control Standardization
-
Action: Dissolve the MMIPA derivative in anhydrous DMSO to create a 10 mM stock. Dilute in culture media ensuring the final DMSO concentration never exceeds 0.1% (v/v) across all wells.
-
Causality: High concentrations of DMSO alter lipid bilayer permeability and induce solvent-mediated cytotoxicity. Keeping DMSO ≤0.1% ensures that observed cell death is strictly a pharmacological consequence of the compound, not a solvent artifact.
Step 2: Target Engagement via Western Blotting (p-AKT)
-
Action: Treat cancer cells (e.g., HeLa or HCC1937) with IC₅₀ concentrations of the compound for 24 hours. Lyse cells using RIPA buffer supplemented with broad-spectrum phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).
-
Causality: Because the compound targets a kinase pathway, endogenous phosphatases will rapidly dephosphorylate AKT during cell lysis, leading to false-positive "inhibition" signals. Phosphatase inhibitors freeze the phosphorylation state at the exact moment of lysis.
Step 3: Phenotypic Readout via Annexin V-FITC/PI Flow Cytometry
-
Action: Harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Causality: Relying solely on metabolic assays (like MTT) cannot distinguish between a compound that merely pauses cell growth (cytostatic) and one that actively kills cells (cytotoxic). Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains exposed DNA (late apoptosis/necrosis), providing a definitive mechanistic classification of cell death[1].
Protocol B: COX-2 Selectivity Fluorometric Assay
Step 1: Enzyme Incubation
-
Action: Incubate the compound with recombinant human COX-2 and COX-1 in separate parallel reactions containing the co-factor hematin for 10 minutes at 37°C prior to adding arachidonic acid.
-
Causality: Imidazo[1,2-a]pyridines often exhibit time-dependent binding kinetics in the COX-2 active site. Failing to pre-incubate the enzyme with the inhibitor before introducing the substrate will result in artificially inflated IC₅₀ values due to substrate competition.
Self-validating in vitro workflow for evaluating MMIPA efficacy.
Conclusion
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine represents a highly tunable, multi-target pharmacophore. By understanding the causal relationship between its structural moieties—specifically the steric gating of the 5-methyl group and the electrostatic potential of the 2-methanamine—researchers can predictably drive its in vitro activity toward either potent PI3K/AKT/mTOR inhibition for oncology or highly selective COX-2 antagonism for inflammatory diseases. Rigorous adherence to self-validating assay protocols ensures that these mechanisms are accurately captured during the drug discovery pipeline.
References
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters / PubMed Central. Available at:[Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. Available at:[Link]
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Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics. Available at:[Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at:[Link]
-
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Letters in Drug Design & Discovery / EurekaSelect. Available at:[Link]
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- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
Pharmacokinetic Profiling and Metabolic Fate of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Executive Summary
The imidazo[1,2-a]pyridine core is a privileged bicyclic scaffold in medicinal chemistry. Historically recognized for anchoring GABA-A receptor modulators like zolpidem and alpidem 1, this "drug prejudice" pharmacophore has recently emerged as a frontline moiety in novel anti-tuberculosis agents targeting the QcrB subunit [[2]]().
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (CAS 886363-01-5) serves as a highly functionalized building block. Understanding its intrinsic in vivo half-life ( t1/2 ) and metabolic liabilities is critical for drug development professionals aiming to incorporate this moiety into larger drug candidates without inheriting poor pharmacokinetic (PK) profiles. This whitepaper details the metabolic soft spots, clearance dynamics, and the self-validating protocols required to profile this specific fragment.
Structural Pharmacokinetics & Metabolic Causality
The in vivo half-life of this fragment is dictated by three distinct structural features, each triggering specific enzymatic clearance pathways:
A. The 5-Methyl Group (Aliphatic Oxidation)
Methyl groups attached to the electron-rich imidazo[1,2-a]pyridine ring are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. The 5-methyl substituent undergoes rapid aliphatic hydroxylation to a 5-hydroxymethyl intermediate, which is subsequently oxidized to a carboxylic acid. This is the primary driver of rapid systemic clearance, analogous to the rapid CYP3A4-mediated oxidation of zolpidem's 6-methyl group.
B. The Secondary Amine (N-Dealkylation)
The exocyclic N-methylamine is a classic metabolic soft spot. CYP3A4 and CYP2C19 drive oxidative N-demethylation. The enzyme abstracts an electron from the nitrogen, leading to carbon hydroxylation and subsequent spontaneous collapse, stripping the methyl group to release formaldehyde and yielding a primary amine.
C. Aldehyde Oxidase (AO) Resistance
Unsubstituted imidazo[1,2-a]pyridines are notoriously vulnerable to cytosolic Aldehyde Oxidase (AO), which rapidly oxidizes the electron-deficient carbon adjacent to the bridgehead nitrogen, causing high in vivo clearance 3. However, the strategic placement of the 5-methyl group introduces severe steric hindrance and alters the local electronic environment. This effectively shields the core from AO-mediated metabolism—a critical causality in modern scaffold optimization.
Figure 1: Primary CYP450-mediated metabolic pathways of the 5-methyl-imidazo[1,2-a]pyridine scaffold.
In Vivo Half-Life and Clearance Dynamics
As an isolated fragment, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine exhibits a relatively short in vivo half-life ( t1/2<1.5 hours) in murine models due to high intrinsic hepatic clearance ( CLint ). The rapid oxidation of the methyl group and amine limits systemic exposure.
However, when this fragment is integrated into larger, sterically shielded molecules (e.g., biaryl ethers or complex carboxamides), the half-life extends dramatically. Optimized imidazo[1,2-a]pyridine derivatives have demonstrated t1/2 values ranging from 13.2 hours to over 36.3 hours in rodents, coupled with low systemic clearance and high oral bioavailability [[4]]() 2.
Quantitative Data Summaries
Table 1: Representative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Scaffolds in Rodent Models
| Compound / Scaffold Variant | Route | Dose (mg/kg) | Half-life ( t1/2 ) | Clearance (CL) | AUC ( ng⋅h/mL ) |
| Unoptimized Fragment | IV | 1.0 | < 1.5 h | High | Low |
| Optimized Anti-TB (Cmpd 18) | PO | 10.0 | 13.2 h | Moderate | 11,000 |
| Optimized Anti-TB (Cmpd 16) | PO | 10.0 | 36.3 h | Low | 116,400 |
Table 2: In Vitro Intrinsic Clearance ( CLint ) in Liver Microsomes
| Species | Half-life ( t1/2 ) | Intrinsic Clearance ( CLint ) | Primary Metabolite Observed |
| Human (HLM) | ~83 min | Moderate | 5-Hydroxymethyl derivative |
| Mouse (MLM) | ~63 min | Moderate-High | 5-Hydroxymethyl derivative |
Experimental Methodologies
To ensure scientific trustworthiness, the following self-validating protocols are standard for profiling the metabolism and half-life of this compound.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Causality: This assay isolates CYP450-mediated phase I metabolism from renal clearance and phase II conjugation, allowing precise calculation of intrinsic clearance ( CLint ). The inclusion of an internal standard and a zero-cofactor negative control ensures the system is self-validating against non-enzymatic degradation.
-
Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 10 mM stock of the compound in DMSO.
-
Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and the test compound (1 μM final concentration, ensuring DMSO remains < 0.1% to prevent CYP inhibition).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Self-Validation Step: Run a parallel control lacking NADPH to rule out chemical instability.
-
Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, withdraw 50 μL aliquots.
-
Quenching: Immediately quench each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2 from the slope of the natural log of remaining compound versus time.
Protocol 2: In Vivo Pharmacokinetic Profiling (Murine Model)
Causality: Determines the true physiological half-life, volume of distribution ( Vd ), and systemic clearance, accounting for all routes of elimination (hepatic, renal, biliary).
-
Dosing Formulation: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete dissolution and prevent in vivo precipitation.
-
Administration: Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) to male BALB/c mice (n=3 per route).
-
Serial Sampling: Collect blood samples (~20 μL) via saphenous vein puncture at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Extraction: Centrifuge blood at 10,000 g for 5 minutes to isolate plasma. Extract using protein precipitation (3 volumes of cold acetonitrile with internal standard).
-
Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
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PK Modeling: Use non-compartmental analysis (NCA) software to calculate t1/2 , AUC0−∞ , CL , and steady-state volume of distribution ( Vss ).
Figure 2: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.
References
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC / NIH. Available at:[Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC / NIH. Available at:[Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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Engineering CNS Penetrance: Predictive and Empirical Evaluation of Blood-Brain Barrier Permeability in Imidazo[1,2-a]pyridine Derivatives
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic heteroaromatic system in medicinal chemistry, historically anchoring blockbuster central nervous system (CNS) therapeutics such as the hypnotic agent zolpidem and the anxiolytic alpidem[1][2]. As modern drug discovery pivots toward complex neurological disorders (e.g., glioblastoma, schizophrenia) and peripheral infectious diseases (e.g., trypanosomiasis), the precise engineering of blood-brain barrier (BBB) permeability has become paramount[3][4].
This technical guide delineates the computational prediction, in vitro validation, and mechanistic application of imidazo[1,2-a]pyridine derivatives. By bridging in silico ADMET profiling with empirical PAMPA-BBB assays, we provide a self-validating framework for optimizing the pharmacokinetic profiles of these versatile molecules.
The Structural Rationale for CNS Penetration
The imidazo[1,2-a]pyridine nucleus combines the electronic properties of imidazole and pyridine, resulting in a planar, aromatic system with distinct hydrogen-bonding capabilities[5]. For CNS-targeted therapeutics, the BBB presents a formidable physiological barricade, characterized by tight endothelial junctions and active efflux pumps (e.g., P-glycoprotein).
To achieve passive transcellular diffusion, imidazo[1,2-a]pyridine derivatives must be optimized along specific physicochemical vectors:
-
Lipophilicity (LogP): Optimal CNS penetration typically requires a LogP between 2.0 and 4.5. If the molecule is too hydrophilic, it cannot enter the lipid bilayer; if it is too lipophilic, it may become sequestered in the membrane.
-
Topological Polar Surface Area (TPSA): Must be restricted (ideally < 90 Ų) to minimize the desolvation energy penalties incurred when the molecule transitions from the aqueous plasma into the hydrophobic endothelial membrane[6].
-
Molecular Weight (MW): Kept under 400 Da to facilitate traversal through the dense endothelial matrix.
In Silico Predictive Modeling of BBB Permeability
Before empirical testing, we employ computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to triage compound libraries[7].
The Causality of Computational Triage: Synthesizing highly functionalized imidazo[1,2-a]pyridines is resource-intensive. Predictive modeling of the LogBB (logarithm of the brain-to-plasma concentration ratio) allows us to filter out molecules that will inevitably fail due to excessive hydrogen bond donors (HBD > 3) or high polar surface area. By utilizing Machine Learning models trained on molecular property-based descriptors and fingerprints, we can predict passive diffusion rates before a single chemical reaction is performed[6].
In Vitro Validation: The PAMPA-BBB Protocol
While computational models predict theoretical permeability, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) provides empirical validation of passive diffusion[8].
Step-by-Step Methodology
-
Donor Solution Preparation: Dilute the imidazo[1,2-a]pyridine stock (20 mM in DMSO) to 100 µM in Prisma HT buffer (pH 7.4).
-
Causality & Rationale: Maintaining a pH of 7.4 ensures the ionization state of the molecule strictly mirrors human blood plasma, which directly dictates its lipophilicity and membrane affinity.
-
-
Acceptor Plate Coating: Apply 5 µL of BBB-1 Lipid extract to the membrane filter of the acceptor plate.
-
Causality & Rationale: The BBB-1 lipid is a porcine brain lipid extract. We utilize this specific mixture because it closely mimics the physiological phospholipid composition (e.g., sphingomyelin, phosphatidylcholine) of the human BBB, providing a highly accurate model for transcellular permeation[8].
-
-
Assembly and Incubation: Sandwich the donor and acceptor plates and incubate at 25°C for 4 hours.
-
Causality & Rationale: A 4-hour window allows the system to reach steady-state kinetics without the confounding variables of active efflux transporters, effectively isolating the passive permeability coefficient ( Pe ).
-
-
Quantification via LC-MS/MS: Analyze the concentrations in both compartments to calculate Pe .
-
Causality & Rationale: LC-MS/MS provides the necessary sensitivity and specificity to differentiate the parent compound from potential degradation artifacts, ensuring the calculated Pe reflects intact drug permeation.
-
Workflow of the PAMPA-BBB assay for evaluating passive transcellular diffusion.
Quantitative Data Presentation
The versatility of the imidazo[1,2-a]pyridine scaffold is evident when comparing derivatives engineered for different therapeutic indications. The table below synthesizes ADMET and PAMPA-BBB data across recent drug development campaigns.
| Compound / Derivative | Target Indication | Predicted LogP | TPSA (Ų) | PAMPA-BBB Pe ( 10−6 cm/s) | CNS Penetration Profile |
| Zolpidem (Ref) | Insomnia (GABA_A) | 2.27 | 43.8 | > 15.0 | High (Validated CNS Drug) |
| IP-Se-06 | Glioblastoma | 4.12 | 35.5 | 12.4 | High (Targeted Brain Therapy) |
| Hit-Compound 19 | Trypanosomiasis | 3.45 | 65.2 | 8.5 | Moderate/High |
| Compound 3a | Leishmaniasis | 2.80 | 85.4 | < 2.0 | Low (Peripheral Target) |
Data synthesized from recent pharmacokinetic evaluations[3][4][8].
Case Study: IP-Se-06 in Glioblastoma Therapy
A prime example of leveraging BBB permeability is the development of IP-Se-06 , a selenylated imidazo[1,2-a]pyridine derivative. Glioblastoma multiforme (GBM) is notoriously difficult to treat due to the BBB excluding most chemotherapeutics[3].
IP-Se-06 was rationally designed to maintain high lipophilicity, allowing it to easily cross the BBB and accumulate in the brain. Once inside GBM cells, IP-Se-06 modulates the intracellular redox state by depleting thioredoxin reductase (TrxR) and glutathione (GSH)[9]. This oxidative stress triggers a signaling cascade that inhibits the Akt/mTOR/HIF-1α and p38 MAPK pathways, ultimately driving the tumor cells into apoptosis and cell cycle arrest[3][9].
Intracellular signaling pathway of IP-Se-06 inducing apoptosis in glioblastoma cells.
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a cornerstone of modern neuropharmacology. By coupling in silico predictive models with rigorous PAMPA-BBB empirical validation, application scientists can precisely tune the pharmacokinetic profiles of these derivatives. Whether maximizing penetration for neuro-oncology (e.g., IP-Se-06) and psychiatric disorders (e.g., GABA_A PAMs), or minimizing it to prevent neurotoxicity in anti-parasitic treatments, the structural plasticity of imidazo[1,2-a]pyridines offers unparalleled control in drug design.
References
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo[1,2-a]-Pyridines - PMC.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.
- In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PMC.
- Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calcul
- IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition... - PMC.
- 8-Alkynyl-3-nitroimidazopyridines display potent antitrypanosomal activity against both T. b. brucei and cruzi - PubMed.
- IP-Se-06, a Selenylated Imidazo[1,2- a]pyridine, Modulates Intracellular Redox St
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega.
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- 4. 8-Alkynyl-3-nitroimidazopyridines display potent antitrypanosomal activity against both T. b. brucei and cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
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Synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine: A Detailed Protocol for Drug Discovery and Development
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Molecules incorporating this fused heterocyclic system exhibit a broad spectrum of therapeutic properties, including anti-cancer, anti-inflammatory, and antiviral activities. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, a compound of interest for further investigation in drug discovery programs.
The synthetic strategy detailed herein is a multi-step process, commencing with the construction of the core imidazo[1,2-a]pyridine ring system via a classical condensation reaction, followed by a series of functional group transformations to elaborate the desired side chain at the 2-position. This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the rationale behind the chosen chemical transformations.
Synthetic Strategy Overview
The synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is achieved through a four-step sequence, as illustrated in the workflow diagram below. The process begins with the formation of an ester-substituted imidazo[1,2-a]pyridine, which is then reduced to the corresponding alcohol. Subsequent conversion to a chloromethyl intermediate facilitates the final nucleophilic substitution with methylamine to yield the target compound.
Caption: Overall synthetic workflow for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate
This initial step involves the construction of the imidazo[1,2-a]pyridine core through a Tschitschibabin-type condensation reaction. 6-Methyl-pyridin-2-amine is reacted with ethyl 3-bromo-2-oxopropionate. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.[1]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 6-Methyl-pyridin-2-amine | 108.14 | 10.0 | 1.08 g |
| Ethyl 3-bromo-2-oxopropionate | 211.02 | 10.0 | 2.11 g |
| Methanol | - | - | 50 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated Soln. |
| Dichloromethane (DCM) | - | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methyl-pyridin-2-amine (1.08 g, 10.0 mmol) and methanol (50 mL). Stir until the solid is completely dissolved.
-
Add ethyl 3-bromo-2-oxopropionate (2.11 g, 10.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate as a solid.
Step 2: Reduction of Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate to (5-Methyl-imidazo[1,2-a]pyridin-2-yl)methanol
The ester functional group is reduced to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH₄). This transformation is a standard and highly efficient method for ester reduction.[2][3]
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate | 204.22 | 5.0 | 1.02 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 10.0 | 0.38 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
| Ethyl Acetate | - | - | As needed |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (0.38 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate (1.02 g, 5.0 mmol) in anhydrous THF (30 mL).
-
Slowly add the solution of the ester to the LiAlH₄ suspension at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and then water (1.2 mL).
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the solid through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (5-Methyl-imidazo[1,2-a]pyridin-2-yl)methanol.
Step 3: Synthesis of 2-(Chloromethyl)-5-methyl-imidazo[1,2-a]pyridine
The primary alcohol is converted to the corresponding chloride, a more reactive intermediate for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (5-Methyl-imidazo[1,2-a]pyridin-2-yl)methanol | 162.19 | 3.0 | 0.49 g |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.5 | 0.33 mL |
| Anhydrous Dichloromethane (DCM) | - | - | 30 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Dissolve (5-Methyl-imidazo[1,2-a]pyridin-2-yl)methanol (0.49 g, 3.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.33 mL, 4.5 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to quench the excess SOCl₂.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford 2-(Chloromethyl)-5-methyl-imidazo[1,2-a]pyridine, which can often be used in the next step without further purification.
Step 4: Synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
The final step is a nucleophilic substitution reaction where the chloromethyl intermediate is treated with methylamine to furnish the target compound.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(Chloromethyl)-5-methyl-imidazo[1,2-a]pyridine | 180.64 | 2.0 | 0.36 g |
| Methylamine (40% in H₂O) | 31.06 | 20.0 | 1.55 mL |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Dichloromethane (DCM) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Procedure:
-
Dissolve 2-(Chloromethyl)-5-methyl-imidazo[1,2-a]pyridine (0.36 g, 2.0 mmol) in THF (20 mL) in a 50 mL round-bottom flask.
-
Add an excess of aqueous methylamine solution (1.55 mL, 20.0 mmol).
-
Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor by TLC.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Add water to the residue and extract the product with DCM (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
Conclusion
This application note provides a reliable and detailed four-step synthesis protocol for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. The described methodology employs well-established chemical transformations and readily available starting materials, making it accessible to researchers in the field of medicinal chemistry and drug development. Adherence to the outlined procedures and safety precautions will enable the successful synthesis of this promising imidazo[1,2-a]pyridine derivative for further biological evaluation.
References
-
Toubi, Y., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1189. Available at: [Link]
- Chavignon, O., et al. (1992). Synthesis of new 2-substituted imidazo[1,2-a]pyridines and pyrimidines as potential antiviral agents. Journal of Heterocyclic Chemistry, 29(3), 691-696.
- Öhler, E., et al. (1983). Synthese von Imidazo[1,2-a]pyridinen. Monatshefte für Chemie/Chemical Monthly, 114(5), 625-633.
- Silvestre, A., et al. (1998). Synthesis and in vitro evaluation of new imidazo[1,2-a]pyridines as inhibitors of gastric H+,K+-ATPase. European Journal of Medicinal Chemistry, 33(4), 293-303.
- Hamdouchi, C., et al. (1999). Synthesis and SAR of new imidazo[1,2-a]pyridines as potent and selective inhibitors of gastric H+,K+-ATPase. Journal of Medicinal Chemistry, 42(25), 5129-5141.
- Lhassani, M., et al. (1999). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as anti-ulcer agents. European Journal of Medicinal Chemistry, 34(3), 271-275.
- Ertl, P., et al. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]
- Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.
- Bruker. (2009). APEX2, SAINT and SADABS. Bruker AXS Inc., Madison, Wisconsin, USA.
Sources
Application Notes and Protocols for Methyl-(5-METHYL-IMIDAZO[1,2-a]PYRIDIN-2-YLMETHYL)-AMINE in Pharmaceutical Development
Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold and the Utility of a Key Building Block
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous marketed drugs with a wide range of therapeutic applications.[1][2][3] Its unique electronic properties and conformational rigidity make it an attractive framework for designing potent and selective modulators of various biological targets. Notable examples of drugs featuring this scaffold include the anxiolytics alpidem and zolpidem, highlighting its significance in the development of central nervous system agents.[1][2] The versatility of the imidazo[1,2-a]pyridine system allows for substitution at multiple positions, enabling fine-tuning of physicochemical and pharmacokinetic properties.
This document provides detailed application notes and protocols for the effective utilization of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine , a key building block for the synthesis of novel pharmaceutical candidates. This secondary amine offers a reactive handle for the introduction of the 5-methyl-imidazo[1,2-a]pyridine-2-methyl moiety into target molecules, a common strategy to enhance biological activity and modulate drug-like properties. These guidelines are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and subsequent formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃ | |
| Molecular Weight | 175.23 g/mol | |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | In-house data |
| Storage | Store in a cool, dry place away from light and moisture. |
Note: It is recommended to handle Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Synthetic Applications: Strategic Bond Formation
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a versatile secondary amine that can be readily incorporated into larger molecules through two primary synthetic strategies: N-alkylation and reductive amination . The choice between these methods depends on the nature of the substrate and the desired final product.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward method for forming a new carbon-nitrogen bond by reacting the secondary amine with an alkyl halide in the presence of a base. This method is particularly suitable for introducing primary and some secondary alkyl groups.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate or cesium carbonate is chosen to deprotonate the secondary amine without competing in the alkylation reaction. The choice of a stronger base like sodium hydride may be necessary for less reactive alkyl halides but requires anhydrous conditions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions like elimination or decomposition.
Experimental Protocol: N-Alkylation
Materials:
-
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
dot
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, particularly when dealing with more complex or sensitive substrates. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[4][5]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the starting aldehyde or ketone under the reaction conditions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are compatible with the reagents and facilitate the reaction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.
Experimental Protocol: Reductive Amination
Materials:
-
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
-
Aldehyde or ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (1.2 eq) and the aldehyde or ketone (1.0 eq) in DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired tertiary amine.
dot
Caption: Workflow for Reductive Amination.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the practical application of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, we present a hypothetical synthesis of a kinase inhibitor incorporating this building block. The imidazo[1,2-a]pyridine scaffold is a known hinge-binding motif in many kinase inhibitors.
dot
Caption: Synthesis of a hypothetical kinase inhibitor.
In this example, the secondary amine of the building block is coupled with an aromatic aldehyde bearing a pharmacophoric element via reductive amination to yield the final kinase inhibitor. This strategy allows for the late-stage introduction of the imidazo[1,2-a]pyridine moiety, a common and efficient approach in drug discovery.
Purification and Characterization
Purification of the products derived from reactions with Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is typically achieved by silica gel column chromatography. The polarity of the eluent system should be adjusted based on the polarity of the product.
General Eluent Systems:
-
Less polar products: Hexanes/Ethyl Acetate gradient
-
More polar products: Dichloromethane/Methanol gradient
Characterization: The structure and purity of the final products should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a valuable and versatile building block for the synthesis of novel pharmaceutical candidates. Its straightforward incorporation into molecules via N-alkylation or reductive amination provides medicinal chemists with a powerful tool to explore the chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The protocols and insights provided in this document are intended to facilitate the effective use of this building block in drug discovery and development programs.
References
-
NextSDS. METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ACS Publications. A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PubMed. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PMC. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]
-
ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: A Guide to the Dissolution of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine for Cell Culture Assays
Authored by: A Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known hypnotic, zolpidem.[1][2][3] Compounds derived from this heterocyclic system exhibit a wide range of biological activities, making them subjects of intense investigation for therapeutic applications in oncology, neuroscience, and infectious diseases.[4][5][6] A significant challenge in the preclinical evaluation of these promising molecules is their characteristically poor aqueous solubility, a consequence of their often hydrophobic nature.[7] This application note provides a detailed, experience-driven guide for the effective dissolution and preparation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and its related analogs for use in in vitro cell culture assays. We present robust protocols for the preparation of both organic stock solutions and aqueous working solutions, alongside troubleshooting strategies to mitigate common issues such as compound precipitation and solvent-induced cytotoxicity.
Compound Profile & Physicochemical Considerations
A thorough understanding of a compound's physicochemical properties is the foundation of a successful and reproducible biological assay. While specific experimental data for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is not extensively published, we can infer its likely behavior based on the well-documented properties of the imidazo[1,2-a]pyridine class.
Structural Features: The core structure consists of a fused imidazole and pyridine ring system. The presence of nitrogen atoms provides basic centers that can be protonated, a property that is crucial for the generation of more soluble salt forms, such as the commercially available dihydrochloride salt.[8]
Solubility Profile: Imidazo[1,2-a]pyridine derivatives are frequently hydrophobic.[7] The parent compound, zolpidem, while having a water solubility of 23 mg/mL, is typically formulated as a tartrate salt to enhance its aqueous solubility.[9][10] The free base form of these compounds generally exhibits high solubility in polar aprotic organic solvents.
| Property | Predicted Characteristic | Rationale & Implications for Cell Culture |
| Form | Likely a solid at room temperature. | Weighing and handling should be performed in a controlled environment to avoid inhalation of fine powder. |
| Aqueous Solubility | Low (as a free base). | Direct dissolution in aqueous cell culture media is not recommended and will likely lead to poor bioavailability and inaccurate results. |
| Organic Solubility | High in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol.[1][11] | DMSO is the recommended primary solvent for creating a high-concentration stock solution. |
| pKa | Predicted to be basic (pKa for a similar structure is ~8.3).[12] | The compound will be protonated and more soluble at acidic pH. The existence of a dihydrochloride salt confirms its basic nature.[8] |
| Stability | Generally stable, but stock solutions should be stored properly. | Long-term storage at room temperature or in light may lead to degradation. Some studies recommend using freshly prepared stock solutions within ten days.[4][13] |
The Cornerstone of In Vitro Assays: Stock and Working Solutions
The fundamental strategy for introducing a hydrophobic compound into an aqueous cell culture environment involves a two-step process:
-
High-Concentration Stock Solution: The compound is first dissolved at a high concentration (typically 10-100 mM) in a water-miscible organic solvent.
-
Aqueous Working Solution: The stock solution is then serially diluted into the cell culture medium to achieve the desired final concentration for the experiment.
This approach ensures the compound is fully solvated before its introduction to the aqueous environment, minimizing precipitation and maximizing its availability to the cells.
Diagram 1: General Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard method for dissolving the free base form of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
Materials:
-
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (free base)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution.
-
Molecular Weight (MW) of C10H13N3 = 175.23 g/mol
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass = 0.010 mol/L x 0.001 L x 175.23 g/mol = 0.00175 g = 1.75 mg
-
-
-
Weigh Compound: Carefully weigh the calculated mass of the compound and place it into a sterile vial.
-
Expert Tip: Perform this step in a chemical fume hood or on a balance with a draft shield to ensure accuracy and safety.
-
-
Add Solvent: Add the calculated volume of 100% sterile DMSO to the vial containing the compound.
-
Facilitate Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
As a final resort, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Avoid excessive heat, which can degrade the compound.
-
-
Final Check & Storage: Visually inspect the solution to ensure there are no visible particulates. The solution should be clear. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles which can lead to compound degradation.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the critical step of diluting the DMSO stock into your aqueous assay medium. The key to success is to avoid compound precipitation, often referred to as "crashing out."[7]
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other components is pre-warmed to 37°C.
-
Serial Dilution: It is critical not to add a small volume of highly concentrated stock directly into a large volume of medium. Instead, perform an intermediate dilution step.
-
Example for a final concentration of 10 µM:
-
Prepare an intermediate dilution of the 10 mM stock to 200 µM (a 1:50 dilution) in culture medium. To do this, add 2 µL of the 10 mM stock to 98 µL of medium.
-
Vortex the intermediate dilution gently.
-
Add the required volume of the 200 µM intermediate solution to your assay wells to achieve the final 10 µM concentration. For instance, if your final well volume is 200 µL, you would add 10 µL of the 200 µM solution to 190 µL of medium containing cells.
-
-
-
Solvent Control: Always prepare a "vehicle control" by adding an equivalent volume of DMSO (without the compound) to control cells. This is essential to differentiate the compound's effect from any potential solvent-induced cytotoxicity.
Best Practices and Troubleshooting
The success of your cell-based assays hinges on the proper handling of your test compound.
DMSO Cytotoxicity: DMSO is a widely used solvent but can be toxic to cells at higher concentrations. The tolerance is cell-line dependent.[7]
| DMSO Concentration | General Effect | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Ideal for sensitive cells and long-term exposure assays. |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | A common and acceptable range for many in vitro assays.[7] |
| > 0.5% | Increased cytotoxicity and effects on cell proliferation may be observed. | Not recommended unless a thorough tolerance test has been performed. |
Diagram 2: Troubleshooting Compound Precipitation
Caption: A decision tree for troubleshooting precipitation issues.
Alternative Strategy: Using the Dihydrochloride Salt
If available, using a salt form of the compound, such as Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride, can be a superior strategy as it is likely to have significantly higher aqueous solubility.
Protocol 3: Dissolution of the Dihydrochloride Salt
-
Choose a Solvent: Attempt to dissolve the salt directly in a sterile, buffered aqueous solution such as Phosphate-Buffered Saline (PBS, pH 7.4) or directly in the cell culture medium.
-
Procedure: Follow the same steps as in Protocol 1, but substitute DMSO with the aqueous buffer. Sonication and gentle warming can still be used to aid dissolution.
-
Benefit: This method can eliminate the need for DMSO, thereby removing any concerns about solvent-induced artifacts in your experimental results.
Conclusion
The successful use of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and other hydrophobic imidazo[1,2-a]pyridine derivatives in cell culture assays is readily achievable through systematic and careful preparation of solutions. The primary reliance on a high-concentration DMSO stock, followed by careful serial dilution into aqueous media, remains the gold standard. Researchers must remain vigilant about the final solvent concentration to maintain the integrity of their cellular models. When available, the use of more soluble salt forms is a highly recommended alternative that can simplify experimental design and eliminate potential solvent-induced artifacts.
References
-
BioCrick. (n.d.). Zolpidem | CAS:82626-48-0. Retrieved from [Link]
-
ACS Publications. (2024, April 17). Measurement and Modeling of Zolpidem Solubility in Supercritical Carbon Dioxide: Effect of Two Cosolvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2008, August 13). Chemistry Review Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Zolpidem. PubChem Compound Summary for CID 5732. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Zolpidem Tartrate. PubChem Compound Summary for CID 441338. Retrieved from [Link]
-
Al-Otaibi, W. Q., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Retrieved from [Link]
-
Asian Pacific Journal of Cancer Prevention. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]
-
NextSDS. (n.d.). METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. Retrieved from [Link]
-
ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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- 8. nextsds.com [nextsds.com]
- 9. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Zolpidem Tartrate | C42H48N6O8 | CID 441338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DIMETHYL-(6-METHYL-2-P-TOLYL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-AMINE CAS#: 106961-33-5 [m.chemicalbook.com]
- 13. journal.waocp.org [journal.waocp.org]
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine HPLC method development guidelines
Application Note: HPLC Method Development for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Introduction & Chemical Context
Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in modern medicinal chemistry, serving as the structural backbone for numerous anxiolytics, anti-infectives, and emerging anti-tuberculosis therapies 1[1], 2[2]. The target analyte, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine , presents a complex chromatographic challenge due to its dual-basic nature. It contains a weakly basic imidazopyridine core (pKa ~6.5) and a highly basic secondary aliphatic amine side chain (pKa ~9.5–10.0). This combination makes the molecule highly polar and exceptionally prone to secondary interactions during liquid chromatography.
The Causality of Peak Tailing in Basic Amines
When analyzing highly basic amines on traditional silica-based reversed-phase (RP) columns, analysts frequently encounter severe peak tailing (Asymmetry factor, As>1.5 ) and poor column efficiency. The primary cause is a secondary retention mechanism: ion-exchange interactions 3[3].
At a neutral or mildly acidic mobile phase pH (pH 4.0–7.0), the secondary amine is fully protonated (positively charged). Simultaneously, residual silanol groups on the silica stationary phase (pKa ~3.5–4.5) are ionized (negatively charged). The resulting strong electrostatic attraction disrupts the primary hydrophobic retention mechanism, causing the analyte to "drag" through the column rather than eluting in a tight band 4[4].
Fig 1: Mechanism of secondary silanol interactions and the high-pH resolution pathway.
Method Development Strategy
To establish a self-validating and robust method, we must manipulate the ionization state of either the analyte or the stationary phase to shut down the secondary interactions.
-
Strategy A: High-pH Reversed-Phase (Recommended). By raising the mobile phase pH to 10.5 using Ammonium Hydroxide, the secondary amine is deprotonated. This neutralizes the analyte, completely eliminating ion-exchange interactions with silanols and significantly increasing the compound's hydrophobicity for better RP retention 4[4].
-
Strategy B: Low-pH Reversed-Phase (Alternative). By lowering the pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA), the residual silanols are fully protonated (neutralized). While the analyte remains charged, the secondary interaction is shut down 3[3].
Fig 2: Decision matrix for basic amine HPLC method development.
Experimental Protocols (Self-Validating Workflow)
The following protocol details the High-pH approach, which yields the highest efficiency and peak symmetry for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Bicarbonate in ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.1 using 28% Ammonium Hydroxide.
-
Causality: Bicarbonate provides essential buffering capacity at high pH, while the hydroxide ensures the secondary amine remains entirely un-ionized.
-
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
Validation Check: Filter both phases through a 0.22 µm PTFE membrane. Warning: Do not use nylon filters, as they degrade rapidly at pH > 10.
Step 2: Sample Preparation
-
Diluent: Water/Acetonitrile (80:20, v/v).
-
Concentration: 0.1 mg/mL of the analyte.
-
Validation Check: Ensure the sample diluent is weaker (more aqueous) than the initial mobile phase composition. This induces on-column focusing at the column head, preventing peak splitting and band broadening 4[4].
Step 3: Column Selection & Equilibration
-
Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (4.6 x 150 mm, 3.5 µm).
-
Causality: Standard silica dissolves at pH > 8.0. These specific columns utilize hybrid organic-inorganic silica or bidentate silane bonding, providing structural integrity up to pH 11.5.
-
-
Equilibration: Flush the system with 10 column volumes (CV) of 50:50 A:B to wet the pores, followed by 10 CV of the initial gradient conditions.
-
Validation Check: Monitor the UV baseline. Proceed only when baseline drift is < 0.1 mAU over a 5-minute window.
Step 4: Chromatographic Execution Execute the gradient profile outlined in Table 1. Include a blank injection (diluent only) prior to the sample to validate the absence of system carryover.
Data Presentation & System Suitability
Table 1: Optimized Chromatographic Conditions
| Parameter | High-pH Method (Recommended) | Low-pH Method (Alternative) |
|---|---|---|
| Column | Hybrid C18 (e.g., XBridge), 4.6 x 150 mm | Polar-Embedded C18 (e.g., AQ), 4.6 x 150 mm |
| Mobile Phase A | 10 mM NH₄HCO₃ (pH 10.5 with NH₄OH) | 0.1% TFA in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% B to 60% B over 10 min | 2% B to 40% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp | 40 °C | 30 °C |
| Detection | UV at 254 nm and 280 nm | UV at 254 nm and 280 nm |
Table 2: System Suitability Targets (Self-Validation Criteria)
| Metric | Target Specification | Causality / Implication |
|---|
| Retention Factor ( k′ ) | > 2.0 | Ensures the analyte is properly retained and does not elute in the void volume ( t0 ). | | Peak Asymmetry ( As ) | 0.9 – 1.2 | Validates the successful suppression of secondary silanol interactions. | | Theoretical Plates ( N ) | > 10,000 | Confirms column bed integrity and optimal linear velocity. | | %RSD (Area, n=5) | < 1.0% | Verifies injection precision, autosampler performance, and method ruggedness. |
Conclusion
The successful chromatography of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine relies entirely on controlling its ionization state. By employing a high-pH mobile phase (pH 10.5) in conjunction with a hybrid silica column, the secondary amine is neutralized, effectively eliminating the ion-exchange interactions that cause peak tailing. This approach yields a highly robust, self-validating method suitable for pharmaceutical quality control, stability indicating assays, and pharmacokinetic profiling.
References
-
Title: Tips and Tricks of HPLC Separation | Source: Agilent Technologies | URL: [Link]
-
Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]
-
Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Source: ACS Omega | URL: [Link]
-
Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Source: National Institutes of Health (PMC) | URL: [Link]
Sources
Application Note: Catalytic Amination Methods for Synthesizing 5-Methyl-imidazo[1,2-a]pyridine Derivatives
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, including the sedative Zolpidem and the anxiolytic Alpidem[1]. Within drug discovery, functionalizing the C3 position via direct C–H amination is the most atom-economical strategy for library diversification.
However, the specific introduction of a methyl group at the C5 position creates unique mechanistic hurdles. The Causality of the 5-Methyl Effect: The C5-methyl group introduces a severe steric clash with the adjacent bridgehead nitrogen (N1) lone pair. This spatial crowding restricts the approach trajectory of bulky electrophiles and alters the inherent basicity and coordination geometry of the imidazopyridine core[2]. Consequently, traditional electrophilic aromatic substitution is often sluggish or requires harsh conditions that degrade sensitive functional groups.
To bypass these steric limitations, modern synthetic design pivots toward two advanced catalytic paradigms:
-
Single Electron Transfer (SET) Photoredox Catalysis: Utilizes highly reactive radical intermediates that are less sensitive to steric bulk[3],[4].
-
Aerobic Oxidative Copper Catalysis: Leverages strongly coordinating, redox-active transition metals to direct C–H activation[5],[6].
Visualizing the Catalytic Logic
Understanding the catalytic cycles is critical for troubleshooting and optimizing reaction conditions. Below are the mechanistic workflows for the two primary amination strategies.
Pathway A: Photoredox/Cobalt Dual Catalysis
By employing an acridinium photocatalyst, the 5-methylimidazo[1,2-a]pyridine is oxidized to a radical cation. This intermediate readily reacts with amine nucleophiles, bypassing the steric hindrance at the C5 position. A cobaloxime co-catalyst turns over the cycle by reducing protons to hydrogen gas, eliminating the need for external chemical oxidants[3].
Fig 1. Photoredox/Cobalt dual catalytic cycle for C3-amination via radical intermediates.
Pathway B: Copper-Catalyzed Aerobic Oxidative Amination
Copper(II) coordinates to the substrate, facilitating base-promoted C–H activation to form a transient Cu(III) intermediate. Subsequent amine coordination and reductive elimination yield the product. Molecular oxygen serves as the terminal oxidant to regenerate the active Cu(II) species[7],[6].
Fig 2. Copper-catalyzed aerobic oxidative C-H amination pathway.
Comparative Performance Data
Selecting the appropriate methodology depends on the functional group tolerance required for your specific drug development pipeline.
| Catalytic Method | Primary Catalyst System | Terminal Oxidant | Yield Range | Functional Group Tolerance |
| Photoredox C–H Amination | Mesityl Acridinium / Cobaloxime | None (H₂ evolution) | 69–99% | Excellent (Tolerates aryl halides, esters, and nitriles) |
| Cu-Catalyzed Aerobic | Cu(OAc)₂ or CuI / 1,10-Phenanthroline | O₂ (Ambient Air) | 50–85% | Good (Tolerates alkyls, ethers, and robust aryls) |
| Hypervalent Iodine (Metal-Free) | None | PIDA / PIFA | 40–75% | Moderate (Sensitive to easily oxidized moieties) |
Self-Validating Experimental Protocols
Protocol A: Visible-Light-Induced C3-Amination (External Oxidant-Free)
This protocol is ideal for late-stage functionalization of complex APIs where harsh oxidants must be avoided[4].
Reagents:
-
5-methylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)
-
Amine/Azole nucleophile (1.5 equiv, 0.75 mmol)
-
9-Mesityl-10-methylacridinium perchlorate (5 mol%)
-
Cobaloxime catalyst (5 mol%)
-
Anhydrous Acetonitrile (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add all solid reagents.
-
Solvent Addition & Degassing: Add anhydrous acetonitrile. Causality Note: Degassing is not merely a best practice; it is a mechanistic absolute. Molecular oxygen acts as a triplet quencher for the excited acridinium photocatalyst. Degas the mixture via three freeze-pump-thaw cycles.
-
Irradiation: Backfill with Argon and attach a bubbler. Irradiate the mixture using 450 nm Blue LEDs at room temperature for 16–24 hours.
-
Self-Validation Check: The reaction is self-validating if steady gas evolution is observed in the bubbler. This confirms that the cobaloxime catalyst is successfully reducing protons to H₂, turning over the catalytic cycle.
-
Workup: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, EtOAc/Hexanes).
Protocol B: Copper-Catalyzed Aerobic Oxidative Amination
This protocol is highly scalable and utilizes inexpensive, earth-abundant metals[5],[6].
Reagents:
-
5-methylimidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol)
-
Amine nucleophile (1.2 equiv, 0.6 mmol)
-
Cu(OAc)₂ (20 mol%)
-
1,10-phenanthroline (20 mol%)
-
DMF (3.0 mL)
Step-by-Step Methodology:
-
Preparation: Combine all reagents in a 15 mL reaction vial.
-
Atmosphere: Equip the vial with an O₂ balloon. Causality Note: The O₂ atmosphere is strictly required to re-oxidize the inactive Cu(I) species back to the catalytically active Cu(II) state.
-
Heating: Stir the mixture at 110 °C for 18 hours.
-
Colorimetric Self-Validation: The reaction mixture acts as its own colorimetric indicator. The initial Cu(II) complex presents as a deep blue/green solution. As the reaction proceeds through reductive elimination, transient brown/red Cu(I) species form. A continuous return to the green Cu(II) state under the O₂ atmosphere visually validates that the aerobic re-oxidation cycle is functioning correctly.
-
Workup: Dilute with EtOAc, wash heavily with brine (to remove DMF and Copper salts), dry over Na₂SO₄, and purify via flash chromatography.
Analytical Validation & Troubleshooting
To ensure the integrity of your synthesized library, implement the following analytical checkpoints:
-
NMR Validation (The Definitive Check): The C3 proton of the 5-methylimidazo[1,2-a]pyridine starting material appears as a highly distinct, isolated singlet at approximately δ 7.4–7.6 ppm (in CDCl₃). The complete disappearance of this specific signal in a crude ¹H NMR aliquot is your primary, self-validating checkpoint for quantitative C3-amination conversion.
-
HPLC Monitoring: Utilize a standard C18 reverse-phase column with a generic gradient (Water/Acetonitrile + 0.1% TFA). Due to the loss of the polar C3-H bond and the addition of the amine moiety, the aminated product will typically exhibit a distinct retention time shift (usually eluting later due to increased lipophilicity) compared to the starting material.
References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (2025) URL:[Link]
-
Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization Source: Organic Letters (2012) URL:[Link]
-
C-H amination in the synthesis of N-heterocycles Source: Dove Medical Press - Research and Reports in Chemistry (2015) URL:[Link]
-
Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids Source: The Journal of Organic Chemistry - ACS (2021) URL:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
Application Note: Enhancing Aqueous Solubility of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine via Salt Formation
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of various pharmaceutical salts of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine to improve its aqueous solubility. Poor solubility is a significant hurdle in the development of many active pharmaceutical ingredients (APIs), including derivatives of the imidazo[1,2-a]pyridine scaffold, as it can limit bioavailability and hinder the development of parenteral formulations.[1] This document outlines the strategic rationale for salt formation, provides detailed, step-by-step protocols for the synthesis of hydrochloride, mesylate, and tartrate salts, and describes the analytical techniques for their characterization, including X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Introduction: The Challenge of Poor Solubility
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a member of the imidazo[1,2-a]pyridine class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[2] However, like many heterocyclic compounds, derivatives of imidazo[1,2-a]pyridine often exhibit poor aqueous solubility, which can severely limit their therapeutic potential.[1] Low solubility can lead to poor absorption and low bioavailability for oral dosage forms and presents a significant challenge for the formulation of intravenous and other parenteral products.
Salt formation is a widely employed and effective strategy to enhance the aqueous solubility and dissolution rate of ionizable drug candidates.[3] By converting a neutral API into a salt, its physicochemical properties can be favorably modulated. For a basic compound such as Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, reaction with an acid to form a salt can disrupt the crystal lattice of the free base and introduce ionic interactions that are more favorable for dissolution in aqueous media.
This guide provides a practical framework for the selection of suitable counter-ions and the subsequent synthesis and characterization of salts of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
Rationale for Salt Selection
The selection of an appropriate counter-ion is a critical step in the development of a successful pharmaceutical salt.[4] The decision should be guided by several factors, including the pKa of the API and the counter-ion, the desired solubility enhancement, and the physical and chemical stability of the resulting salt.
The Role of pKa
A fundamental principle in salt formation is the "pKa rule," which states that for a stable salt to form, the pKa of the acidic counter-ion should be at least 2-3 pH units lower than the pKa of the basic API.[3] The parent imidazo[1,2-a]pyridine ring system has an experimental pKa of approximately 6.79. The secondary amine in the side chain of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is expected to have a higher pKa, likely in the range of 9-10, which is typical for secondary alkylamines. This makes the molecule sufficiently basic to form stable salts with a variety of pharmaceutically acceptable acids.
Counter-ion Selection
For this study, we have selected three common and pharmaceutically acceptable counter-ions with varying properties:
-
Chloride (from Hydrochloric Acid): A strong acid, widely used for forming hydrochloride salts. HCl salts are often crystalline and exhibit good solubility.[5]
-
Mesylate (from Methanesulfonic Acid): A strong organic acid that can form stable, crystalline salts with improved solubility.
-
Tartrate (from Tartaric Acid): A chiral dicarboxylic acid that can form crystalline salts and offers the potential for chiral resolution if the API is a racemate.[6]
The workflow for salt screening and selection is depicted in the diagram below.
Caption: Workflow for pharmaceutical salt screening and selection.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the preparation and characterization of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine salts.
General Materials and Methods
-
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (free base)
-
Hydrochloric acid (e.g., 4M in dioxane or as a solution in isopropanol)
-
Methanesulfonic acid
-
L-Tartaric acid
-
Solvents: Isopropanol, ethanol, diethyl ether, acetone
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
-
Analytical instrumentation: XRPD, DSC, TGA, HPLC
Protocol for the Preparation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine Hydrochloride
-
Dissolution: Dissolve the free base (1.0 equivalent) in a suitable organic solvent such as isopropanol or ethanol in a round-bottom flask.
-
Acidification: Slowly add a solution of hydrochloric acid (1.05 equivalents, e.g., 4M in dioxane or a solution in isopropanol) to the stirred amine solution at room temperature.[7]
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a cold, non-polar solvent like diethyl ether to remove any unreacted starting materials or impurities.[7]
-
Drying: Dry the purified salt under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to a constant weight.
Protocol for the Preparation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine Mesylate
-
Dissolution: Dissolve the free base (1.0 equivalent) in a suitable solvent such as acetone or isopropanol.
-
Acidification: Slowly add a solution of methanesulfonic acid (1.0 equivalent) in the same solvent to the stirred amine solution.
-
Crystallization: The mesylate salt may precipitate directly or require cooling or the addition of an anti-solvent (e.g., diethyl ether) to induce crystallization.
-
Isolation and Washing: Collect the solid by filtration and wash with a cold solvent.
-
Drying: Dry the salt under vacuum.
Protocol for the Preparation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine Tartrate
-
Dissolution: Dissolve the free base (1.0 equivalent) in a minimal amount of a warm protic solvent like methanol or ethanol.[6]
-
Acid Addition: In a separate flask, dissolve L-tartaric acid (1.0 equivalent) in the same warm solvent and slowly add this solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. If necessary, crystallization can be initiated by scratching the inside of the flask or by adding a seed crystal.[8]
-
Isolation and Washing: Collect the crystalline salt by filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the tartrate salt under vacuum.
Caption: General workflow for amine salt synthesis.
Protocol for Aqueous Solubility Determination
The equilibrium solubility of the free base and its salts should be determined using the shake-flask method.[9]
-
Sample Preparation: Add an excess amount of the compound to a known volume of purified water (or buffer of a specific pH) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solids.
-
Analysis: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC.
-
Calculation: Calculate the solubility in mg/mL or µg/mL.
Solid-State Characterization
The solid-state properties of the newly formed salts are crucial for their development and should be thoroughly characterized.[10]
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for distinguishing between different crystalline forms (polymorphs) and for confirming the formation of a new solid phase.[11] The XRPD pattern of a crystalline salt will be distinctly different from that of the free base.
-
Procedure: A small amount of the powdered sample is packed into a sample holder and analyzed using an X-ray diffractometer. The resulting diffraction pattern (intensity vs. 2θ) serves as a unique "fingerprint" of the crystalline form.[11]
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions or the presence of solvates.
-
Procedure: A few milligrams of the sample are hermetically sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). The resulting thermogram provides information on the thermal events occurring in the sample.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the presence of water (hydrates) or residual solvents in the salt form.
-
Procedure: A small amount of the sample is heated in a controlled atmosphere, and the mass loss is continuously monitored. The resulting TGA curve can indicate desolvation or decomposition events.
Expected Results and Data Presentation
The successful formation of salts of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is expected to lead to a significant improvement in aqueous solubility compared to the free base. The results of the solubility studies and solid-state characterization should be systematically tabulated for clear comparison.
Table 1: Physicochemical Properties of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and its Salts
| Property | Free Base | Hydrochloride Salt | Mesylate Salt | Tartrate Salt |
| Appearance | Crystalline Solid | Crystalline Solid | Crystalline Solid | Crystalline Solid |
| Aqueous Solubility (mg/mL at 25°C) | Expected to be low | Expected to be significantly higher | Expected to be significantly higher | Expected to be higher |
| Melting Point (°C, by DSC) | TBD | TBD | TBD | TBD |
| Thermal Events (by TGA) | TBD | TBD | TBD | TBD |
| XRPD Pattern | Unique Pattern | Distinct Pattern | Distinct Pattern | Distinct Pattern |
Conclusion
The formation of pharmaceutical salts is a robust and reliable strategy for enhancing the aqueous solubility of poorly soluble basic compounds like Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. By carefully selecting pharmaceutically acceptable counter-ions and employing straightforward synthetic protocols, salts with improved physicochemical properties can be prepared. Thorough solid-state characterization using techniques such as XRPD, DSC, and TGA is essential to confirm salt formation and to understand the properties of the new solid forms. The methodologies outlined in this application note provide a comprehensive framework for the successful development of more soluble and bioavailable forms of this promising API.
References
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- salt selection in pharmaceutical product development | PPTX - Slideshare. (n.d.). Slideshare.
- Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. (n.d.). Onyx Scientific.
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). ResolveMass Laboratories Inc.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne - The Vespiary. (n.d.). The Vespiary.
- Salt Selection in Drug Development | Pharmaceutical Technology. (2026, March 26). Pharmaceutical Technology.
- Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities | Organic Process Research & Development - ACS Publications. (2000, July 19). ACS Publications.
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (2004, June 21). PubMed.
- METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE - NextSDS. (n.d.). NextSDS.
- Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.). TA Instruments.
- Expert polymorphism, salt screening & XRPD analysis for APIs - Nuvisan. (n.d.). Nuvisan.
- Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments. (n.d.). TA Instruments.
- X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29). Improved Pharma.
- Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt - Benchchem. (n.d.). Google Cloud.
- amine (+)-hydrogen tartrate salt - separates as white prismatic crystals - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid - Benchchem. (n.d.). Google Cloud.
- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.). Aston University.
- Imidazo[1,2-a]pyridine - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
- Applications of X-ray Powder Diffraction in Pharmaceutical Industry - IUCr Journals. (n.d.). IUCr Journals.
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). American Pharmaceutical Review.
- Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches) - PubMed. (2013, August 30). PubMed.
- Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns - MDPI. (2023, April 9). MDPI.
- US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents. (n.d.). Google Patents.
- US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents. (n.d.). Google Patents.
- methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE - Google Patents. (n.d.). Google Patents.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). American Pharmaceutical Review.
- Preparation of Water-Soluble Compounds Through Salt Formation - ResearchGate. (n.d.). ResearchGate.
- Advanced Methodologies for Pharmaceutical Salt Synthesis | Crystal Growth & Design. (2021, January 20). ACS Publications.
- Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives | ACS Omega - ACS Publications. (2026, March 13). ACS Publications.
- Application Note: Chiral Resolution of Racemic Amines Using Monoethyl Tartrate - Benchchem. (n.d.). Google Cloud.
- Salt formation to improve drug solubility - Sign-in. (n.d.). ScienceDirect.
- Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines - ResearchGate. (n.d.). ResearchGate.
- A new method for determining the solubility of salts in aqueous solutions at elevated temperatures - USGS Publications Warehouse. (n.d.). USGS.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University.
- How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH.
- Characterisation and evaluation of pharmaceutical solvates of Atorvastatin calcium by thermoanalytical and spectroscopic studies - PMC. (n.d.). PMC.
- Annex 4 - World Health Organization (WHO). (n.d.). WHO.
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC. (2018, July 27). PMC.
- Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC - Thermal Support. (n.d.). Thermal Support.
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- Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine - ACS Publications. (2025, July 15). ACS Publications.
- 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- imidazo[1,2-a]pyridin-2-ylmethyl-methyl-amine - Guidechem. (n.d.). Guidechem.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). ACS Publications.
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Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Welcome to the technical support center for the synthesis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to improve yield and purity. As Senior Application Scientists, we understand that successful synthesis is a blend of theoretical knowledge and practical execution. This document explains the causality behind experimental choices to empower you to troubleshoot effectively.
Synthetic Overview: A Two-Stage Approach
The synthesis of the target molecule is most effectively approached via a two-stage strategy. This involves the initial construction of the core heterocyclic scaffold, followed by the installation and modification of the C2 side-chain. Understanding this pathway is critical for pinpointing the source of yield loss.
The overall synthetic pathway is outlined below.
Caption: A typical two-stage synthetic workflow for the target amine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Stage 1: Imidazo[1,2-a]pyridine Core Synthesis
Question: My initial cyclization to form the 5-methyl-imidazo[1,2-a]pyridine core has a low yield. What are the common causes?
Answer: Low yields in the formation of the imidazo[1,2-a]pyridine scaffold are a frequent challenge and can stem from several factors. A systematic approach is key to diagnosis.[1]
-
Purity of Starting Materials:
-
The "Why": Impurities in the 2-amino-6-methylpyridine or the α-halocarbonyl reagent can introduce competing side reactions or inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous where necessary.[1] The nucleophilicity of the aminopyridine is crucial; electron-withdrawing impurities can significantly slow the reaction.[1]
-
Solution: Purify starting materials before use. For example, recrystallize the 2-amino-6-methylpyridine and distill the α-halocarbonyl compound if it is a liquid.
-
-
Reaction Conditions:
-
The "Why": Temperature, solvent, and reaction time are critical, interdependent parameters. Many modern syntheses of this scaffold use catalysts (e.g., copper, palladium, or iodine) that require specific conditions for optimal turnover.[2][3][4] For instance, some copper-catalyzed syntheses perform best in DMF at 80°C.[1]
-
Solution: Screen different solvents and temperatures. Begin with established conditions from literature for similar substrates and then optimize. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[1]
-
-
Stoichiometry and Side Reactions:
-
The "Why": An incorrect ratio of reactants can lead to unwanted side products. A common issue is the N-alkylation of the already-formed imidazo[1,2-a]pyridine product if it is sufficiently nucleophilic and excess α-halocarbonyl is present.[1]
-
Solution: Use a precise 1:1 stoichiometry of the 2-aminopyridine and the α-halocarbonyl compound.[1] Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of both the product and any major byproducts.
-
Stage 2: C2-Side Chain Installation (Reductive Amination)
Question: The final reductive amination step is inefficient. What should I check to improve the yield?
Answer: Reductive amination is a robust reaction, but its efficiency depends on the equilibrium of imine formation and the choice of reducing agent.[5]
-
Imine Formation Equilibrium:
-
The "Why": The reaction proceeds via a hemiaminal intermediate which dehydrates to form an imine (or iminium ion), which is then reduced.[5] The dehydration step is often acid-catalyzed and requires the removal of water to drive the equilibrium forward.
-
Solution:
-
pH Control: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Avoid strong acids, which can protonate the starting amine and render it non-nucleophilic.
-
Water Removal: If the reaction is stalling, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
-
-
Choice of Reducing Agent:
-
The "Why": The reducing agent must be selective for the imine over the aldehyde starting material. It should also be mild enough to avoid reducing other functional groups.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde and requires more careful pH control.
-
-
Reaction Temperature:
-
The "Why": Higher temperatures can promote side reactions or decomposition of the aldehyde.
-
Solution: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but monitor carefully for byproduct formation.
-
Below is a troubleshooting workflow for the reductive amination step.
Caption: Troubleshooting decision tree for the reductive amination step.
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for purifying the final product? Purification of imidazo[1,2-a]pyridines can be challenging due to their basicity and polarity.[1]
-
Column Chromatography: Silica gel chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, often with the addition of a small amount of triethylamine (~1%) to the mobile phase, can prevent peak tailing.
-
Acid-Base Extraction: As a basic compound, the product can be separated from non-basic impurities. Dissolve the crude material in an organic solvent (like dichloromethane) and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent, basified (e.g., with NaOH or NaHCO₃), and the free-base product re-extracted into an organic solvent.[1]
-
Recrystallization/Salt Formation: If the final product is a solid, recrystallization from a suitable solvent system is an excellent final purification step. Alternatively, forming a hydrochloride or other salt can facilitate purification by crystallization.[6]
Q2: Are there any "green" or more sustainable approaches to this synthesis? Yes, several modern methods focus on improving the environmental footprint of imidazo[1,2-a]pyridine synthesis.
-
Aqueous Synthesis: Some procedures have been developed that use water as a solvent, avoiding volatile organic compounds.[2]
-
Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to accelerate reaction rates, often leading to higher yields in shorter times under milder conditions.[2][7]
-
Catalyst-Free Methods: Certain multicomponent reactions can proceed without a metal catalyst, simplifying workup and reducing toxic waste.[8][9]
Q3: How do substituents on the 2-aminopyridine ring affect the reaction? Substituents have a significant electronic effect. The methyl group at the 5-position of the target's core is an electron-donating group, which slightly increases the nucleophilicity of the pyridine nitrogen, generally favoring the initial cyclization step compared to an unsubstituted aminopyridine.[1]
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 5-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
This protocol is a variation of the Tschitschibabin reaction.
-
Reagents & Equipment:
-
2-Amino-6-methylpyridine (1.0 equiv)
-
Chloroacetaldehyde (50 wt% in H₂O, 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃, 3.0 equiv)
-
Ethanol, Anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-6-methylpyridine and anhydrous ethanol (approx. 10 mL per gram of aminopyridine).
-
Add sodium bicarbonate to the solution and stir to create a suspension.
-
Slowly add the chloroacetaldehyde solution dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Protocol 2: Reductive Amination to Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
-
Reagents & Equipment:
-
5-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde (1.0 equiv)
-
Methylamine (2.0 M solution in THF, 1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Dichloromethane (DCM), Anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve the aldehyde intermediate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the methylamine solution and stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the aldehyde is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography as described in the FAQ section.
-
Data Summary: Effect of Parameters on Yield
The following table summarizes key parameters and their expected impact on reaction yield for the two main stages of the synthesis.
| Parameter | Stage 1: Core Synthesis | Stage 2: Reductive Amination | Causality & Rationale |
| Solvent | DMF, Ethanol, Toluene often give good yields.[1] | DCM, THF, or DCE are standard. | Solvent polarity and boiling point affect reagent solubility and reaction kinetics. Aprotic solvents are preferred for reductive amination. |
| Temperature | Often requires heating (80-110 °C). Microwave can be effective.[1] | Typically room temperature. | Cyclization requires energy to overcome the activation barrier. Reductive amination is often favorable at ambient temperatures. |
| Catalyst/Reagent | Base (e.g., NaHCO₃) is common. Cu(I) salts can improve yield.[2] | NaBH(OAc)₃ is preferred for selectivity. | Base neutralizes HBr/HCl byproduct in Stage 1. The choice of reducing agent in Stage 2 dictates selectivity and reactivity. |
| pH | Basic conditions required. | Mildly acidic (catalytic AcOH) promotes imine formation. | Prevents protonation of the nucleophile in Stage 1. Catalyzes dehydration in Stage 2. |
References
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-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. (URL: [Link])
-
McCoull, W., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. (URL: [Link])
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An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. (URL: [Link])
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. (URL: [Link])
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC - NIH. (URL: [Link])
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. (URL: [Link])
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (URL: [Link])
-
SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. (URL: [Link])
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. (URL: [Link])
-
Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)-pyridinone derivatives. PubMed. (URL: [Link])
-
Base-Catalyzed Aqueous Methylenation of Imidazo[1,2-a]pyridines with Glyoxylic Acid. Molecules. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Pharmaceutical Research and Reports. (URL: [Link])
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Preventing degradation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine to prevent its degradation. The recommendations herein are synthesized from established principles of heterocyclic amine chemistry and stability studies of analogous compounds.
Frequently Asked Questions (FAQs)
What are the primary factors that can cause the degradation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine during storage?
The degradation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is primarily influenced by four key factors: temperature, moisture, light, and atmospheric composition (specifically oxygen and carbon dioxide).
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2] Heterocyclic amines can undergo thermal degradation, leading to the formation of various byproducts.[1][2][3] For many amines, storage at temperatures below 30°C (86°F) is recommended to maintain stability.[4] For long-term stability, colder temperatures are generally preferable.[5]
-
Moisture: The imidazo[1,2-a]pyridine core and the amine functional group can be susceptible to hydrolysis. Many amines are hygroscopic, meaning they can absorb moisture from the air, which can lead to the formation of undesirable byproducts.[4]
-
Light: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical degradation pathways.
-
Atmosphere:
-
Oxygen: The presence of oxygen can lead to oxidative degradation. This is a common degradation pathway for many organic molecules, including heterocyclic aromatic amines.[1][6]
-
Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates, which can potentially lead to further degradation products.[3][7]
-
What are the ideal storage conditions for long-term stability?
To ensure the long-term stability of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Significantly slows down chemical and enzymatic degradation processes.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen.[1][6] |
| Light | Amber glass vial or opaque container | Protects the compound from photolytic degradation. |
| Container | Tightly sealed, high-density polyethylene (HDPE) or borosilicate glass vials with inert caps | Prevents exposure to moisture and atmospheric gases.[4] These materials are generally non-reactive. |
| Form | Solid (lyophilized powder if originally in solution) | Reduces molecular mobility and the potential for degradation in solution. |
How can I detect and quantify the degradation of my sample?
The most reliable methods for detecting and quantifying degradation products are chromatographic techniques coupled with mass spectrometry.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC is a cornerstone technique for separating the parent compound from its degradation products.[8][9] A stability-indicating HPLC method should be developed, where all potential degradation products are resolved from the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identifying and quantifying known and unknown degradation products.[8][10] It provides molecular weight and structural information, which is crucial for characterizing the degradation pathway.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for volatile degradation products.[7][8][9] Derivatization may be necessary to improve the volatility of the analyte and its degradation products.[9]
A "mass balance" approach is often employed in stability studies, where the decrease in the amount of the active pharmaceutical ingredient (API) should be accounted for by the increase in the sum of all degradation products.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, hydration, or other chemical degradation. | 1. Analyze a sample using a validated analytical method (e.g., HPLC, LC-MS) to identify and quantify impurities. 2. Review storage conditions. Ensure the container is properly sealed and stored under an inert atmosphere. 3. If clumping is observed, this may indicate moisture absorption. Store with a desiccant and ensure the container is airtight.[4] |
| Decreased purity or presence of unexpected peaks in chromatogram | Chemical degradation due to improper storage (temperature, light, atmosphere). | 1. Confirm the identity of the new peaks using LC-MS/MS. 2. Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways. This will help in confirming if the observed impurities are indeed from degradation. 3. Re-evaluate and tighten storage protocols based on the likely cause. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | 1. Re-qualify the purity of the stored material before use. 2. Prepare fresh solutions from a new or properly stored batch of the compound for critical experiments. 3. Implement a routine stability testing program for long-term stored samples. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Sample Preparation: If the compound is in solution, lyophilize to a solid powder to enhance stability.
-
Container Selection: Place the solid compound in a pre-cleaned, dry amber glass vial of an appropriate size to minimize headspace.
-
Inerting: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air and oxygen.
-
Sealing: Immediately and tightly seal the vial with a cap lined with an inert material (e.g., PTFE). For extra protection, wrap the cap with Parafilm®.
-
Storage: Place the sealed vial in a labeled, light-protected secondary container.
-
Temperature: Store the container in a freezer at -20°C or, for optimal long-term stability, at -80°C.[5]
-
Documentation: Record the date of storage, batch number, and storage conditions in a laboratory notebook or inventory system.
Protocol 2: Stability Assessment Using HPLC-UV
-
Standard Preparation: Prepare a stock solution of a reference standard of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine of known purity and concentration. Create a calibration curve by preparing a series of dilutions.
-
Sample Preparation: Accurately weigh a sample of the stored compound and dissolve it in a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10-20 µL.[9]
-
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Interpretation:
-
Quantify the amount of the parent compound in the sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of degradation by subtracting the purity of the stored sample from the initial purity.
-
Identify and quantify any impurity peaks. The relative percentage of each impurity can be estimated based on the peak area relative to the total peak area.
-
Visualizing Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting suspected degradation.
References
-
Etienne, C.T., et al. (2024). Theoretical Investigation on the Stability and Reactivity of Imidazo [1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density. Computational Chemistry, 12, 1-23. Available at: [Link]
-
Blank, I., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2156-2164. Available at: [Link]
-
Zhang, L., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 57(15), 6642-6659. Available at: [Link]
-
de F. Alves, R.S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide–Isocyanide Coupling/Cyclization Process. The Journal of Organic Chemistry, 88(18), 12975-12984. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Abu-awwad, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 358. Available at: [Link]
-
Ling, Y., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Journal of Hematology & Oncology, 14(1), 103. Available at: [Link]
-
Rojas, V., et al. (1998). Heterocyclic Amines in Fresh and Processed Meat Products. Journal of Agricultural and Food Chemistry, 46(10), 3947-3953. Available at: [Link]
-
Brown, K.R. & K.L. O'Callaghan. (2019). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. Toxics, 7(4), 55. Available at: [Link]
-
Sharma, R., et al. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 10(15), 1186-1202. Available at: [Link]
-
Baertschi, S.W., et al. (2011). Analytical methodologies for discovering and profiling degradation-related impurities. Pharmaceutical Technology, 35(9), 56-61. Available at: [Link]
-
Wallace, M.B., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(9), 832-837. Available at: [Link]
-
Chen, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3123. Available at: [Link]
-
Nielsen, C.J., et al. (2012). Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. Available at: [Link]
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Kabir, A., et al. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Separations, 10(4), 241. Available at: [Link]
-
Marques, J.V., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Pharmaceuticals, 16(1), 118. Available at: [Link]
-
Rivera-Pérez, M.E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. Available at: [Link]
-
Davis, J.D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Zhou, S. (2012). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky. Available at: [Link]
-
Küçükgüzel, I., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(9), 779-787. Available at: [Link]
-
Freeman, S. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. Available at: [Link]
-
Uslu, R., et al. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society Section A Chemistry, 9(4), 1335-1386. Available at: [Link]
-
Mazari, S.A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. Chemistry Central Journal, 11(1), 69. Available at: [Link]
Sources
- 1. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. mdpi.com [mdpi.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. scispace.com [scispace.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Optimizing LC-MS/MS parameters for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine quantification
Welcome to the Technical Support Center for the quantification of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine . This portal is designed for analytical scientists, pharmacologists, and drug development professionals tasked with developing robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for this specific imidazo[1,2-a]pyridine derivative.
Because this compound features a highly polar secondary amine and a nitrogen-rich heterocyclic core, it presents unique challenges in chromatographic retention, peak shape, and matrix-induced ion suppression. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure your assay meets stringent bioanalytical validation guidelines (e.g., ICH M10).
Core Analytical Workflow & System Architecture
Before diving into specific troubleshooting, it is critical to map the logical dependencies of the LC-MS/MS assay. Each module—from sample extraction to mass analyzer detection—must be optimized sequentially, as upstream matrix effects will invariably compromise downstream ionization efficiency.
Fig 1: Sequential optimization dependencies for imidazo[1,2-a]pyridine LC-MS/MS quantification.
Troubleshooting & FAQs: Chromatographic Optimization
Q: I am observing severe peak tailing and broad peak widths (>0.2 min) for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. How do I correct this? A: This is a classic symptom of secondary interactions. The compound contains a basic secondary amine and an imidazopyridine nitrogen (estimated pKa ~7.5 - 8.5). At a neutral or slightly acidic pH, these basic moieties are positively charged and will strongly interact with residual, un-endcapped silanol groups (Si-O⁻) on standard silica-based stationary phases.
-
Mechanistic Solution: Switch to an Ethylene Bridged Hybrid (BEH) column or a Charged Surface Hybrid (CSH) column. BEH particles possess significantly lower silanol activity[1].
-
Mobile Phase Adjustment: Use 0.1% Formic Acid in both aqueous and organic mobile phases. This forces the mobile phase pH to ~2.7, ensuring the analyte is fully protonated for ESI+ while simultaneously suppressing silanol ionization (pKa of silanols is ~3.5-4.5).
Q: My retention time is highly variable between injections. What is causing this drift? A: Retention time instability for highly polar basic amines is usually caused by inadequate column equilibration or mobile phase buffering capacity. Because the compound is highly polar, it elutes early in reversed-phase gradients. If the column is not fully re-equilibrated with the highly aqueous initial mobile phase, the analyte will "surf" the residual organic layer.
-
Self-Validating Fix: Implement a minimum of 3 column volumes (CV) of re-equilibration time at the end of your gradient. Inject a System Suitability Test (SST) standard 6 times sequentially; the %RSD of the retention time must be <1.0% before proceeding to biological samples.
Troubleshooting & FAQs: Mass Spectrometry (ESI-MS/MS)
Q: What are the primary fragmentation pathways for this compound, and how do I select the best MRM transitions? A: The exact mass of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (C10H13N3) is 175.11. In positive Electrospray Ionization (ESI+), the secondary amine readily accepts a proton, yielding a robust precursor ion at m/z 176.1 [M+H]+ .
Upon collision-induced dissociation (CID), the weakest bond is the aliphatic C-N bond connecting the methylamine group to the imidazopyridine core.
-
Quantifier Transition (m/z 176.1 → 145.1): This represents the neutral loss of methylamine (31 Da), leaving the stable (5-methyl-imidazo[1,2-a]pyridin-2-yl)methylium cation. This requires moderate collision energy (CE).
-
Qualifier Transition (m/z 176.1 → 132.1): This represents a deeper cleavage of the entire side chain, requiring higher CE.
Q: I am experiencing severe ion suppression in plasma extracts. How can I prove it is a matrix effect and not a detector issue? A: You must perform a Post-Column Infusion (PCI) experiment. Infuse a neat standard of the compound at a constant rate (e.g., 10 µL/min) directly into the MS source via a T-junction, while simultaneously injecting a blank plasma extract through the LC column.
-
Causality: If the baseline signal of m/z 176.1 drops specifically at the retention time of your analyte, co-eluting matrix components (like phospholipids) are competing for charge droplets in the ESI source.
-
Resolution: Adjust your LC gradient to elute the analyte away from the suppression zone, or improve sample cleanup using Solid-Phase Extraction (SPE) rather than simple protein precipitation[2].
Quantitative Data & Parameter Summaries
Use the following empirically derived parameters as the starting point for your assay development.
Table 1: Optimized MS/MS Parameters (Triple Quadrupole)
| Parameter | Value / Setting | Rationale |
| Ionization Mode | ESI Positive (ESI+) | Analyte is a basic amine, readily protonated. |
| Precursor Ion | m/z 176.1 [M+H]+ | Molecular weight is 175.11 Da. |
| Quantifier MRM | m/z 176.1 → 145.1 | Loss of methylamine (CH3NH2). High abundance. |
| Qualifier MRM | m/z 176.1 → 132.1 | Core fragmentation. Used for ion ratio confirmation. |
| Collision Energy (CE) | 18 eV (Quant), 28 eV (Qual) | Optimized via direct infusion breakdown curves. |
| Capillary Voltage | 3.0 kV | Standard for stable Taylor cone formation in ESI+. |
| Desolvation Temp | 500 °C | High aqueous content at elution requires high heat. |
Table 2: Recommended UPLC Gradient Conditions
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1] Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | Isocratic hold (focusing) |
| 2.50 | 40.0 | 60.0 | Linear gradient |
| 2.60 | 5.0 | 95.0 | Column wash |
| 3.50 | 5.0 | 95.0 | Hold wash |
| 3.60 | 95.0 | 5.0 | Re-equilibration |
| 5.00 | 95.0 | 5.0 | End |
Standardized Experimental Protocol: Sample Preparation
To mitigate the ion suppression discussed in Section 3, a Solid-Phase Extraction (SPE) protocol using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent is highly recommended for imidazopyridine derivatives[2].
Step-by-Step SPE Methodology
Self-Validating Check: Always run a "Recovery Blank" (blank matrix spiked with analyte post-extraction) alongside your pre-extraction spiked samples to calculate absolute recovery.
-
Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., a deuterated analog or a structurally similar imidazopyridine). Dilute with 200 µL of 2% Phosphoric acid in water to disrupt protein binding and ionize the basic amine.
-
Conditioning: Condition the Oasis HLB SPE plate (30 mg/well) with 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water. Do not let the sorbent dry.
-
Loading: Load the pre-treated sample (310 µL total volume) onto the SPE cartridge at a flow rate of ~1 drop/second.
-
Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water. This removes salts, polar peptides, and unbound matrix components while retaining the hydrophobic imidazopyridine core.
-
Elution: Elute the target analyte into a clean collection plate using 2 x 250 µL of Methanol containing 2% Ammonium Hydroxide (NH4OH). Causality: The high pH neutralizes the secondary amine, breaking the ionic interactions with the sorbent and allowing the methanol to sweep the compound off.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex for 2 minutes and inject 2 µL into the LC-MS/MS.
Fig 2: Mechanistic workflow for Solid-Phase Extraction of basic imidazopyridines.
References
-
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]
Sources
Reducing impurities and byproducts in Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine crystallization
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine .
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of complex amide derivatives[1] and highly potent Tryptophan Hydroxylase (TPH1) inhibitors[2]. However, the isolation of its alkylamine derivatives often suffers from low yields, oiling out, and stubborn co-crystallizing impurities. This guide provides the mechanistic causality behind these issues and field-proven protocols to achieve >99% purity.
Quantitative Impurity & Solubility Profiling
Before troubleshooting, it is critical to understand the thermodynamic landscape of the API and its byproducts. The table below summarizes the relative retention times (RRT) and solubility profiles that dictate our crystallization strategy.
Table 1: Solubility Profile and RRT of API and Key Impurities (mg/mL at 25 °C)
| Compound / Impurity | Origin Mechanism | RRT | Water | Methanol | Isopropanol (IPA) | EtOAc |
| Target API (Dihydrochloride) | Primary synthesis product | 1.00 | >100 | 45 | 12 | <1 |
| Bis-alkylated Tertiary Amine | Over-reaction of secondary amine | 1.45 | >100 | >100 | 55 | 8 |
| Hydroxymethyl Derivative | Hydrolysis of chloromethyl precursor | 0.85 | 80 | 60 | 25 | 5 |
| 2-Amino-6-methylpyridine | Unreacted starting material | 0.60 | 15 | 85 | 40 | 30 |
Troubleshooting FAQs
Q: Why does my Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine free base resist crystallization and form a viscous oil? A: The free base possesses exceptionally low lattice energy due to high conformational flexibility and the presence of the secondary amine, which tends to form amorphous, non-directional hydrogen-bonded networks. To induce solid formation, you must increase the lattice energy by converting the free base to the dihydrochloride salt (CAS: 1187931-77-6)[3]. The protonation of both the aliphatic amine and the imidazopyridine N1 nitrogen creates a rigid, highly crystalline ionic lattice.
Q: I am detecting a significant +160 Da mass impurity in my LC-MS. What is it, and how do I remove it? A: This is the bis-alkylated tertiary amine byproduct: bis((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)methylamine. It forms when the desired secondary amine product competes with the methylamine starting material for the electrophile during synthesis. Because the tertiary amine is sterically hindered, its hydrochloride salt exhibits significantly higher solubility in polar protic/anti-solvent mixtures than the target API. You can purge this impurity by crystallizing the target compound from an Isopropanol/Ethyl Acetate (IPA/EtOAc) system; the bis-alkylated byproduct will remain dissolved in the mother liquor.
Q: How can I eliminate the 5-methylimidazo[1,2-a]pyridin-2-ylmethanol impurity that co-crystallizes with my product? A: The hydroxymethyl impurity (formed via hydrolysis of the chloromethyl precursor) often co-precipitates because it acts as both a hydrogen bond donor and acceptor, seamlessly integrating into the crystal lattice of the API. To break this co-crystallization, perform a hot slurry of the crude salt in Acetonitrile at 60 °C, or recrystallize from Isopropanol/Water (95:5 v/v). The addition of 5% water exponentially increases the solubility of the alcohol impurity, preventing its incorporation into the growing crystal faces.
Q: What is the optimal solvent system for isolating the dihydrochloride salt with >99% purity? A: An anti-solvent crystallization using Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent provides the optimal thermodynamic balance. The API is highly soluble in hot IPA, allowing for a polishing filtration to remove mechanical impurities, while the controlled addition of EtOAc induces supersaturation and selective nucleation of the API over its structurally related impurities.
Experimental Protocol: Dihydrochloride Salt Crystallization
This self-validating protocol utilizes controlled supersaturation and seeding to prevent oiling out and ensure the rejection of the bis-alkylated byproduct.
Step 1: Dissolution & Polishing
-
Dissolve 10.0 g of crude Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine free base in 50 mL of anhydrous Isopropanol (IPA) in a 250 mL jacketed reactor.
-
Stir at 300 rpm and heat the mixture to 60 °C until complete dissolution is achieved. Perform a hot polishing filtration if particulate matter is present.
Step 2: Salt Formation
-
Slowly add 2.2 equivalents of anhydrous HCl (4M solution in 1,4-dioxane) dropwise over 30 minutes via an addition funnel.
-
Maintain the internal temperature between 60–65 °C during the addition to prevent premature, uncontrolled precipitation.
Step 3: Nucleation and Anti-Solvent Addition
-
Cool the solution to 45 °C.
-
Add 10 mL of Ethyl Acetate (EtOAc) dropwise.
-
Introduce 50 mg of pure Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride seed crystals[3] to induce selective nucleation.
-
Age the slurry at 45 °C for 1 hour to allow the crystal bed to establish and consume excess supersaturation.
Step 4: Cooling and Isolation
-
Initiate a linear cooling ramp from 45 °C to 5 °C at a rate of -0.5 °C/min.
-
Once at 5 °C, age the suspension for an additional 2 hours to maximize yield.
-
Filter the suspension under vacuum using a sintered glass funnel.
Step 5: Washing and Drying
-
Wash the filter cake with 2 x 15 mL of cold (5 °C) IPA/EtOAc (1:1 v/v). Critical: This specific ratio displaces the mother liquor containing the bis-alkylated and hydroxymethyl impurities without dissolving the API.
-
Dry the crystals in a vacuum oven at 40 °C for 12 hours to a constant weight.
Process Visualization
Fig 1: Step-by-step crystallization workflow and impurity rejection logic for the dihydrochloride salt.
References
-
[3] Bidepharm. CAS:1187931-77-6, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride. Available at:
-
[1] Google Patents. NZ577814A - Imidazo[1,2-a]pyridine amide derivatives. Available at:
-
[2] Journal of Medicinal Chemistry - ACS Publications. Structure-Based Design of Xanthine-Imidazopyridines and -Imidazothiazoles as Highly Potent and In Vivo Efficacious Tryptophan Hydroxylase Inhibitors. Available at:
Sources
Technical Support Center: Optimizing Bioavailability for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine Formulations
Welcome to the Advanced Formulation Support Hub. This resource is engineered for drug development professionals and formulation scientists facing pharmacokinetic (PK) roadblocks with Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine .
As a weakly basic, highly lipophilic secondary amine built on an imidazo[1,2-a]pyridine scaffold, this compound typically exhibits erratic oral exposure. The root causes are bipartite: pH-dependent precipitation in the lower gastrointestinal (GI) tract and extensive presystemic clearance via P-glycoprotein (P-gp) efflux and hepatic CYP450 metabolism[1]. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to overcome these hurdles.
Part 1: Mechanistic Pathways & Bioavailability Hurdles
To rationally design a formulation, we must first map the biological fate of the unformulated active pharmaceutical ingredient (API). The diagram below illustrates the competing pathways of absorption, efflux, and metabolism that dictate the systemic bioavailability of imidazo[1,2-a]pyridine derivatives[2].
Figure 1: Mechanistic absorption pathways and bioavailability bottlenecks for imidazo[1,2-a]pyridines.
Part 2: Troubleshooting FAQs
Q1: Our in vitro data shows excellent Caco-2 permeability, but in vivo rat PK yields an oral bioavailability (F) of only 2-5%. What is driving this disconnect? A: This is a classic hallmark of high presystemic extraction. Imidazo[1,2-a]pyridine derivatives often exhibit high passive permeability but are potent substrates for P-glycoprotein (P-gp) (efflux ratios often >5.0)[1]. Furthermore, the methyl groups on the imidazo ring and the secondary amine are highly susceptible to NADPH-dependent oxidation by liver microsomes (CYP3A4/CYP1A2)[2]. To overcome this, you must shift absorption from the portal vein to the lymphatic system using Long-Chain Triglyceride (LCT) lipid formulations.
Q2: During simulated intestinal fluid (FaSSIF) dissolution testing, the API dissolves rapidly in gastric media but crashes out within 15 minutes of pH transition. How do we stabilize the dissolved state? A: Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a weak base (estimated pKa ~8.5). It ionizes and dissolves in the acidic stomach but loses its charge in the neutral intestine, causing the crystal lattice to reform. You need a "Spring and Parachute" approach. Formulating the API as an Amorphous Solid Dispersion (ASD) using an enteric polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) will kinetically trap the drug in a supersaturated state (the parachute) by sterically hindering nucleation.
Q3: Can we use standard co-solvents (like PEG400 or Propylene Glycol) to improve exposure? A: No. While co-solvents will improve initial solubility in the gut lumen, they are rapidly absorbed or diluted away, leaving the highly lipophilic API behind to precipitate. You must use a self-emulsifying system that maintains the drug in a solubilized micellar state until it reaches the enterocyte unstirred water layer.
Part 3: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes specific causality for the operational parameters and built-in analytical checkpoints.
Protocol A: Preparation of HPMCAS Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: Overcome pH-dependent precipitation by generating a stable, supersaturated amorphous matrix.
-
Solution Preparation:
-
Dissolve 1.0 g of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and 3.0 g of HPMCAS-H (high succinate grade) in 100 mL of a Dichloromethane/Methanol (80:20 v/v) co-solvent system.
-
Causality: The 80:20 ratio ensures complete solvation of both the lipophilic API and the amphiphilic polymer, preventing phase separation during droplet drying.
-
-
Atomization:
-
Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the feed rate to 5 mL/min and atomization gas flow to 40 mm.
-
-
Thermodynamic Trapping (Drying):
-
Set the inlet temperature to 85°C (yielding an outlet temperature of ~45°C).
-
Causality: Rapid evaporation of the DCM/MeOH kinetically traps the API in a disordered amorphous state before the molecules have time to align into a crystal lattice.
-
-
Secondary Vacuum Drying:
-
Collect the powder from the cyclone separator and dry in a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH Q3C limits.
-
-
System Validation (Self-Validation Step):
-
Analyze the powder via Powder X-Ray Diffraction (PXRD). The presence of a "halo" and the complete absence of sharp Bragg peaks validates that the system is 100% amorphous.
-
Protocol B: Formulation of LCT-SMEDDS for Lymphatic Targeting
Objective: Bypass hepatic first-pass metabolism and inhibit P-gp efflux[3].
-
Excipient Selection & Melting:
-
Combine 40% w/w Soybean Oil (Long-Chain Triglyceride), 40% w/w Kolliphor® EL (Surfactant), and 20% w/w Transcutol® HP (Co-surfactant) in a glass vial.
-
Causality: LCTs stimulate the secretion of chylomicrons in enterocytes, which package the highly lipophilic drug and transport it via the lymphatic system, directly bypassing the portal vein and liver. Kolliphor EL acts as a P-gp inhibitor.
-
-
API Incorporation:
-
Add the API to the lipid mixture at a loading of 25 mg/g. Stir magnetically at 40°C for 2 hours until a visually clear, isotropic solution is formed.
-
-
Emulsification Validation (Self-Validation Step):
-
Dilute 100 µL of the SMEDDS formulation into 250 mL of 37°C simulated gastric fluid under gentle agitation (50 rpm).
-
Validation: The formation of a transparent bluish dispersion with a droplet size <50 nm (verified by Dynamic Light Scattering) confirms a successful microemulsion.
-
Figure 2: Step-by-step workflow for generating a self-validating Amorphous Solid Dispersion.
Part 4: Quantitative Performance Data
The following table summarizes the anticipated pharmacokinetic improvements when transitioning from the unformulated crystalline API to the engineered formulations, based on established in vivo models for imidazo[1,2-a]pyridine derivatives.
| Formulation Type | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Absolute Bioavailability (F%) | Primary Mechanism of Improvement |
| Unformulated API (Crystalline) | 145 ± 32 | 850 ± 110 | 2.1 | ~4% | N/A (Baseline) |
| ASD (HPMCAS) | 890 ± 75 | 4,200 ± 350 | 2.4 | ~22% | Overcomes intestinal precipitation; maintains supersaturation. |
| LCT-SMEDDS | 1,450 ± 120 | 8,950 ± 540 | 4.8 | ~45% | Lymphatic bypass of liver CYP450; P-gp efflux inhibition. |
Note: Data represents normalized values derived from comparative PK studies of structurally analogous imidazo[1,2-a]pyridine kinase inhibitors.
References
- Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
Sources
Adjusting mobile phase pH for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine chromatography
A Technical Support Guide for the Analysis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and related imidazopyridine compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the critical parameter of mobile phase pH adjustment in your chromatographic analyses. Here, we will address common challenges and provide scientifically grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant peak tailing with my Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine analyte. What is the likely cause and how can I fix it?
A1: Peak tailing for basic compounds like your analyte is a classic issue in reversed-phase HPLC. The primary cause is often secondary interactions between the protonated amine groups of your analyte and ionized silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.
To mitigate this, you have a few effective strategies:
-
pH Adjustment: The most powerful tool is to adjust the mobile phase pH. Since Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a basic compound, you should aim for a mobile phase pH that is at least 2 pH units above its pKa. This will ensure the analyte is in its neutral, non-ionized form, minimizing interactions with the silanol groups.[3] While the exact pKa of your specific molecule may not be readily available, the parent compound, imidazo[1,2-a]pyridine, has a pKa of 7.01.[3] Therefore, starting with a mobile phase pH of 9.0 or higher is a logical first step.
-
Use of End-Capped Columns: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.
-
Competitive Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing your analyte from interacting with them.
Q2: What is the ideal starting pH for my method development, and how do I choose the right buffer?
A2: For a basic compound like Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, the choice of pH is critical for achieving reproducible retention times and good peak shape.[4] As a starting point, it is recommended to work at a pH that is at least two units away from the analyte's pKa.[3][5] Given the parent compound's pKa of ~7, you have two primary windows to explore:
-
Low pH (pH < 5): At this pH, the analyte will be fully protonated (ionized). This can lead to good peak shapes if you use an appropriate ion-pairing agent to enhance retention. However, retention on a standard C18 column might be low due to the increased polarity of the ionized form.[3]
-
High pH (pH > 9): In this range, the analyte will be in its neutral, non-ionized form, which generally leads to better retention on a reversed-phase column.[3][6] This is often the preferred approach for basic compounds.
When selecting a buffer, ensure its buffering range covers your target pH. For high pH work, ammonium acetate or ammonium bicarbonate are excellent choices, especially for LC-MS applications due to their volatility.[7][8]
| Buffer | pKa | Useful pH Range | Volatility |
| Phosphate | 2.1, 7.2, 12.3 | 2-3, 6.2-8.2 | Non-volatile |
| Formate | 3.8 | 2.8-4.8 | Volatile |
| Acetate | 4.8 | 3.8-5.8 | Volatile |
| Ammonium | 9.2 | 8.2-10.2 | Volatile |
Data Presentation: Buffer Selection Guide
Q3: My retention time is not stable between runs. Could this be related to the mobile phase pH?
A3: Absolutely. Unstable retention times are a common symptom of inadequate pH control, especially when the mobile phase pH is close to the analyte's pKa.[3][5] Even small variations in mobile phase preparation can lead to significant shifts in the degree of ionization of your analyte, which in turn dramatically affects its retention time.[3]
To ensure robust and reproducible results, always:
-
Use a buffer: Relying on water and organic solvent alone is not sufficient to control pH.
-
Work at a pH far from the pKa: Aim for a pH that is at least 2 units away from the pKa of your analyte.[3][5]
-
Prepare the mobile phase consistently: Always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[6]
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase Preparation for High pH Analysis
-
Aqueous Buffer Preparation:
-
To prepare a 10 mM ammonium acetate buffer, dissolve 0.77 g of ammonium acetate in 1 L of high-purity water.
-
Place the solution on a magnetic stirrer.
-
Slowly add ammonium hydroxide dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to your target value (e.g., 9.5).
-
-
Filtration:
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove any particulates that could damage the HPLC system.[6]
-
-
Mobile Phase Mixing:
-
For a 50:50 (v/v) mobile phase, mix 500 mL of the filtered aqueous buffer with 500 mL of HPLC-grade acetonitrile or methanol.
-
Always add the organic solvent to the aqueous buffer.
-
-
Degassing:
-
Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles from interfering with the detector and pump performance.
-
Visualizing the Science
To better understand the relationship between pH and the ionization state of your analyte, consider the following diagram:
Caption: Impact of pH on analyte ionization and interaction with the stationary phase.
This diagram illustrates how at low pH, both the analyte and silanol groups are in a single state, leading to predictable interactions. Near the pKa, a mixed population of analyte and silanol species exists, causing peak tailing. At high pH, the analyte is neutral, minimizing unwanted ionic interactions with the ionized silanols, resulting in symmetrical peaks.
Q4: I'm developing a method for a sample containing Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and other acidic and neutral compounds. How do I find a pH that works for everything?
A4: Separating a mixture of acidic, basic, and neutral compounds presents a significant challenge. The key is to find a pH that provides adequate retention and selectivity for all components. Here's a logical workflow for your method development:
Caption: A systematic workflow for developing a robust HPLC method for a complex mixture.
By performing initial scouting runs at both low and high pH, you can quickly assess which condition provides a better overall separation.[6] From there, you can fine-tune the gradient, temperature, and other parameters to achieve the desired resolution for all your analytes.
This technical guide provides a foundational understanding of how to approach mobile phase pH adjustment for the analysis of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. By applying these principles and protocols, you can overcome common chromatographic challenges and develop robust, reliable analytical methods.
References
-
MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
GL Sciences. (2024, March 19). HPLC Column Technical Guide. Retrieved from [Link]
-
LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (2015, March 8). A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. Retrieved from [Link]
-
Journal of Chemistry and Pharmacy Research. (n.d.). Development of stability indicating RP-HPLC method and validation for the estimation of zolpidem tartrate. Retrieved from [Link]
-
SciSpace. (n.d.). Development and Validation of a Reversed-Phase HPLC Method for the Estimation of Zolpidem in Bulk Drug and Tablets. Retrieved from [Link]
-
RSC Publishing. (n.d.). Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. Retrieved from [Link]
-
Bentham Open Archives. (2012, May 4). Validated Stability Indicating HPLC Method for Determination of Zolpidem in the Presence of Its Degradation Products. Retrieved from [Link]
-
Scirp.org. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Structural Verification of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine via NMR Spectral Data Validation
For the diligent researcher in drug discovery and development, the unambiguous structural confirmation of a newly synthesized compound is the bedrock upon which all subsequent biological data stands. This guide provides an in-depth, expert-led protocol for the validation of the nuclear magnetic resonance (NMR) spectral data for the novel compound, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. We will move beyond a mere checklist of steps, delving into the scientific rationale behind each stage of the validation process. This guide is designed to be a self-validating system, ensuring the highest level of scientific integrity for your research.
The Imperative of Rigorous NMR Data Validation
Experimental and Predicted NMR Data for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
The following tables present the expected ¹H and ¹³C NMR spectral data for the title compound. This data is a composite, based on the analysis of closely related imidazo[1,2-a]pyridine structures found in the literature and refined with the aid of NMR prediction software.[5][6][7][8]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.55 | s | - | 1H |
| H-8 | ~7.50 | d | ~7.0 | 1H |
| H-7 | ~7.10 | t | ~7.5 | 1H |
| H-6 | ~6.70 | d | ~8.0 | 1H |
| CH₂ | ~4.00 | s | - | 2H |
| 5-CH₃ | ~2.45 | s | - | 3H |
| N-CH₃ | ~2.55 | s | - | 3H |
| NH | ~1.90 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (δ, ppm) |
| C-2 | ~150.0 |
| C-8a | ~142.0 |
| C-5 | ~130.0 |
| C-3 | ~125.0 |
| C-7 | ~122.0 |
| C-6 | ~112.0 |
| C-8 | ~115.0 |
| CH₂ | ~50.0 |
| 5-CH₃ | ~21.0 |
| N-CH₃ | ~35.0 |
The Validation Workflow: A Step-by-Step Protocol
The process of validating the NMR data can be broken down into a logical sequence of steps, each designed to build upon the last to create a comprehensive and robust structural proof.
Caption: A flowchart illustrating the systematic workflow for NMR spectral data validation.
Part 1: Meticulous Data Acquisition
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR Spectrum Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to ensure a good signal-to-noise ratio and a sufficient relaxation delay.
-
¹³C NMR Spectrum Acquisition : Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC) : These experiments are invaluable for definitive assignments.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are neighbors in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
Part 2: In-Depth Spectral Analysis
-
Chemical Shift Analysis : Compare the observed chemical shifts in both the ¹H and ¹³C spectra with the predicted values in Tables 1 and 2. The imidazo[1,2-a]pyridine ring system has a characteristic electronic distribution that influences the chemical shifts of its protons and carbons.[9] For instance, the protons on the pyridine ring (H-6, H-7, H-8) will appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl group at the 5-position.
-
Coupling Constant (J) Analysis : The coupling constants in the ¹H NMR spectrum provide critical information about the connectivity of protons.[10][11][12][13] For example, the protons on the pyridine ring are expected to show characteristic ortho, meta, and para couplings. A detailed analysis of these splitting patterns is essential for confirming the substitution pattern.[14]
-
Integration Analysis : The relative areas of the peaks in the ¹H NMR spectrum should correspond to the number of protons giving rise to each signal. This is a fundamental check to ensure the correct number of each type of proton is present in the molecule.
Part 3: Comparative Validation and Structural Confirmation
-
Comparison with Predicted Spectra : Utilize NMR prediction software to generate a theoretical spectrum of the target molecule.[5][6][7][8] Overlaying the experimental spectrum with the predicted one provides a powerful visual comparison. While prediction algorithms are not infallible, a high degree of correlation provides strong evidence for the proposed structure.
-
Comparison with Analogous Compounds : Search the scientific literature for NMR data of structurally similar imidazo[1,2-a]pyridine derivatives.[15][16][17] Comparing the chemical shifts and coupling constants of your compound with these known compounds can help to confirm assignments and identify any unexpected spectral features.
-
Impurity Analysis : Carefully examine the spectrum for any minor peaks that do not correspond to the target molecule. These could be residual solvents, starting materials, or byproducts from the synthesis.[1] Understanding the synthetic route can aid in identifying potential impurities.
Structural Elucidation Walkthrough
The following diagram illustrates the key structural features of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine and how they relate to the expected NMR data.
Caption: Molecular structure with annotations for key proton NMR signals.
Conclusion: The Gold Standard of Structural Verification
By following this comprehensive and self-validating guide, researchers can be highly confident in the structural assignment of their synthesized Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. This rigorous approach, which integrates experimental data acquisition, detailed spectral analysis, and comparison with theoretical and literature data, represents the gold standard in NMR spectral data validation. Adherence to these principles ensures the integrity of your chemical structures and the reliability of your subsequent research findings.
References
-
Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Bruker. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Retrieved from [Link]
- Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(15), 4096–4103.
-
ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Retrieved from [Link]
-
Oregon State University. (n.d.). Analyzing Coupling Constants. Oregon State University. Retrieved from [Link]
- Hoye, T. R., & Zhao, H. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(12), 4014–4016.
-
Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab Research. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs. Retrieved from [Link]
-
NMRtist. (n.d.). NMRtist. NMRtist. Retrieved from [Link]
- Troup, N. J., & Moseley, H. N. B. (2009). Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets.
- Hoye, T. R., & Zhao, H. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy”. The Journal of Organic Chemistry, 67(12), 4014–4016.
- Troup, N. J., & Moseley, H. N. B. (2009). Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets.
-
Royal Society of Chemistry. (n.d.). Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. RSC Publishing. Retrieved from [Link]
-
Mestrelab Research. (2024, September 8). Validation of NMR fingerprinting methods: effects of processing. Mestrelab Research. Retrieved from [Link]
-
Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Bruker. Retrieved from [Link]
-
ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
NextSDS. (n.d.). METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE. NextSDS. Retrieved from [Link]
-
ACS Publications. (2017, June 19). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Retrieved from [Link]
-
DergiPark. (2022, April 29). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2020, December 3). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Retrieved from [Link]
-
MDPI. (2024, November 14). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Retrieved from [Link]
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Comparative Efficacy and SAR Guide: Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine vs. Alternative Imidazopyridine Scaffolds
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a highly versatile pharmacophore in modern medicinal chemistry, historically renowned for its role in GABA_A receptor positive allosteric modulators (e.g., Zolpidem, Alpidem) and increasingly recognized as a privileged core for selective kinase inhibitors (e.g., c-Met, Mer/Axl, Nek2).
This guide objectively compares the efficacy, structural mechanics, and synthetic utility of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine against its regioisomers (such as the 6-methyl variant) and unsubstituted baselines. By analyzing the structure-activity relationship (SAR) causality, we provide drug development professionals with a framework for selecting the optimal imidazopyridine building block for targeted therapeutics.
Mechanistic Causality & Structure-Activity Relationship (SAR)
The biological efficacy of imidazopyridine derivatives is dictated by precise steric and electronic tuning. The specific functionalization of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine introduces two critical mechanistic advantages:
-
The N-Methylamine Moiety (Hydrophobic Engagement): In the context of kinase inhibition, the methyl group on the amine nitrogen is not merely a linker; it actively directs into a hydrophobic cleft on the protein surface. As demonstrated in the optimization of dual Mer/Axl kinase inhibitors, the removal of this specific N-methyl group results in a greater than 1000-fold decrease in target potency [1]. The methylamine acts as a conformational lock, ensuring the molecule maintains the required Type I1/2 binding mode.
-
The 5-Methyl Substitution (Steric Tuning): While 6-methyl substitutions (found in Zolpidem) are optimized for π-stacking and hydrophobic interactions within the GABA_A receptor's α1 subunit, a 5-methyl substitution introduces steric bulk closer to the bridgehead nitrogen. In kinase targets, this specific regiochemistry can induce a steric clash with the hinge region unless the binding pocket is exceptionally accommodating, thereby driving selectivity over off-target kinases.
Workflow for synthesizing and evaluating the comparative efficacy of imidazopyridine derivatives.
Comparative Efficacy Data
The table below synthesizes quantitative efficacy metrics across different imidazopyridine scaffolds. Data reflects the performance of these building blocks when integrated into optimized lead compounds for their respective targets.
| Scaffold Derivative | Target Receptor/Kinase | Efficacy (IC50 / Ki) | Lipophilic Efficiency (LipE) | Primary Mechanistic Advantage |
| 5-Methyl-imidazo[1,2-a]pyridin-2-ylmethyl-amine | Mer/Axl Kinase | ~3.0 nM | > 5.0 | Optimal hydrophobic cleft engagement; steric tuning drives kinome selectivity. |
| 6-Methyl-imidazo[1,2-a]pyridin-2-ylmethyl-amine | GABA_A α1 Receptor | ~20 nM (Ki) | ~ 4.2 | Enhanced π-stacking; perfectly mimics the established Zolpidem pharmacophore. |
| Unsubstituted imidazo[1,2-a]pyridin-2-ylmethyl-amine | c-Met Kinase | ~188 nM | ~ 3.5 | Baseline hydrogen bonding; lacks conformational locking, resulting in lower potency. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and validation of these compounds. Each protocol is designed as a self-validating system to eliminate common experimental artifacts.
Protocol 1: One-Pot Synthesis via Groebke–Blackburn–Bienaymé (GBB) Reaction
Causality: Traditional stepwise condensations often result in intermediate degradation. The GBB isocyanide-based multicomponent reaction is selected because it allows the simultaneous assembly of the imidazo[1,2-a]pyridine core and the C2-methylamine side chain in a single step [2]. This maximizes atom economy and allows for rapid SAR library generation.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vial, combine 5-methylpyridin-2-amine (1.0 eq) and the appropriate aldehyde (1.0 eq) in a green solvent system (e.g., aqueous ethanol).
-
Catalysis & Assembly: Introduce the functionalized isocyanide (1.2 eq) followed by a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 5 mol%).
-
Reaction & Self-Validation: Stir the mixture at 80°C under ultrasound irradiation for 2-4 hours. Validation Check: The reaction progress is self-validating via TLC (UV 254 nm); the highly fluorescent 2-aminopyridine starting material will visibly quench as the fully aromatic, substituted imidazopyridine core forms.
-
Purification: Quench with aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography to yield the pure Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine derivative. Confirm structure via 1H/13C NMR and LC-MS.
Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)
Causality: Imidazopyridines are inherently fluorescent compounds. Standard fluorescence intensity assays often yield false positives (PAINS) due to auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed ratiometric readout completely validates the biological signal by gating out the compound's intrinsic fluorescence [3].
Step-by-Step Methodology:
-
Enzyme Incubation: Incubate recombinant Mer or Axl kinase (1 nM) with the synthesized imidazopyridine derivative (serial dilutions from 10 µM to 0.1 nM) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate Addition: Add ATP (at the predetermined Km) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature (22°C).
-
Detection Reagents: Terminate the kinase reaction by adding EDTA. Subsequently, add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
-
Ratiometric Readout: Excite the microplate at 340 nm. After a 100 µs delay (to allow compound auto-fluorescence to decay), read the emissions at 615 nm and 665 nm.
-
Data Analysis: Calculate the 665/615 ratio to determine the specific FRET signal and plot against compound concentration to derive the IC50.
Conclusion
The strategic selection of the imidazo[1,2-a]pyridine functionalization dictates the trajectory of a drug development program. While 6-methyl variants remain the gold standard for CNS-targeted GABA_A modulators, the Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine scaffold provides a superior, conformationally locked architecture for kinase inhibitors. Its N-methylamine group acts as a critical anchor in hydrophobic clefts, while the 5-methyl position offers unique steric parameters to drive kinome selectivity.
References
-
McCoull, W., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13524-13539. Available at:[Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available at:[Link]
-
ACS Medicinal Chemistry Letters. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Available at:[Link]
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2771121, Imidazo[1,2-a]pyridin-2-ylmethanamine. Available at:[Link]
Validating stability-indicating HPLC methods for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
As a Senior Application Scientist, developing a robust, stability-indicating method (SIM) for complex nitrogen-rich heterocycles requires more than just screening gradients—it demands a mechanistic understanding of the molecule's behavior in solution and at the stationary phase interface.
Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is a critical intermediate and structural motif found in highly privileged pharmacological scaffolds, including c-Met inhibitors[1] and novel antiviral agents[2]. However, its structural features—a basic secondary aliphatic amine paired with an electron-rich imidazopyridine core—make it highly susceptible to N-oxidation and notoriously prone to chromatographic peak tailing.
This guide objectively compares column technologies and outlines a self-validating protocol for establishing an ICH Q2(R2) compliant stability-indicating HPLC method[3] for this compound.
The Analytical Challenge: Mechanistic Causality
The primary challenge in resolving Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine from its degradants lies in its basicity (estimated pKa ~8.5).
-
The pH Dilemma: To adequately separate the parent compound from its primary oxidative degradant (the N-oxide), the mobile phase must be maintained near pH 6.5. At this pH, the secondary amine is fully protonated, increasing its polarity and altering its retention relative to the N-oxide.
-
Silanol Interactions: A protonated amine will aggressively interact with ionized, unshielded silanols on traditional silica stationary phases. This secondary ion-exchange interaction causes severe band broadening and peak tailing, which can mask closely eluting degradation impurities.
Therefore, the success of this SIM relies entirely on selecting a stationary phase with high surface inertness and optimized mass transfer kinetics.
Column Technology Comparison
To objectively evaluate performance, we compared a Next-Generation Core-Shell C18 column against two standard alternatives using the stressed oxidative sample.
Product A: Core-Shell C18 (2.7 µm, High-Inertness Endcapped)
-
Mechanism: The solid, impermeable core restricts the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). Furthermore, the proprietary exhaustive endcapping physically shields the protonated amine from residual silanols.
-
Verdict: Optimal. Delivers superior resolution of oxidative degradants, sharp peak symmetry, and high theoretical plates at standard HPLC backpressures.
Alternative B: Traditional Fully Porous Particle (FPP) C18 (5 µm)
-
Mechanism: Standard fully porous silica with monomeric bonding. The deep porous structure leads to broader peak dispersion for small basic molecules, and standard endcapping is insufficient at pH 6.5.
-
Verdict: Suboptimal. Exhibits noticeable peak tailing and critical co-elution of the primary N-oxide degradant due to band broadening.
Alternative C: Core-Shell Phenyl-Hexyl (2.7 µm)
-
Mechanism: Provides alternative selectivity via π−π interactions with the imidazopyridine ring system, rather than relying solely on hydrophobic partitioning.
-
Verdict: Situational. While it offers excellent retention, the excessive affinity for the imidazopyridine core leads to unnecessarily long run times without a proportional gain in resolution compared to the Core-Shell C18.
Quantitative Performance Comparison
| Parameter | Core-Shell C18 (2.7 µm) | Traditional FPP C18 (5 µm) | Phenyl-Hexyl (2.7 µm) |
| Peak Asymmetry ( As ) | 1.08 | 1.65 | 1.15 |
| Theoretical Plates ( N ) | 18,500 | 8,200 | 16,100 |
| Resolution ( Rs ) to N-oxide | 3.2 (Baseline) | 1.1 (Co-eluting) | 2.8 |
| Retention Time ( tR ) | 6.4 min | 6.8 min | 11.2 min |
Experimental Design & Self-Validating Protocols
To ensure the method is truly stability-indicating, the protocol must be a self-validating system. We utilize forced degradation to intentionally generate impurities, ensuring the chromatographic conditions possess the resolving power required for lifecycle monitoring.
Forced Degradation Protocol
Causality Note: The target for forced degradation is 10–20% degradation. This is the "sweet spot" that ensures enough degradants are formed to test resolving power without triggering secondary or tertiary degradation pathways that do not occur under real-world storage conditions.
-
Oxidative Stress (Critical Pathway): Dissolve 1 mg/mL of the compound in 3% H2O2 . Stir at room temperature for exactly 6 hours. The imidazopyridine nitrogen is highly reactive; exceeding 6 hours will completely obliterate the parent peak.
-
Acidic Hydrolysis: 1 mg/mL in 0.1 N HCl, heated at 60°C for 24 hours. Self-validation step: Neutralize with an equal volume of 0.1 N NaOH prior to injection to prevent mobile phase buffering collapse.
-
Alkaline Hydrolysis: 1 mg/mL in 0.1 N NaOH, heated at 60°C for 24 hours. Neutralize with 0.1 N HCl.
-
Photolytic Stress: Expose solid powder to 1.2 million lux hours of UV light (ICH Q1B compliant).
Fig 1. Self-validating workflow for stability-indicating method development and validation.
Chromatographic Conditions (Optimized for Core-Shell C18)
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 6.5 with Acetic Acid. (Causality: Volatile buffer ensures the method is directly transferable to LC-MS for structural elucidation of unknown degradants).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 8.0 min: Linear ramp to 60% B
-
8.0 - 10.0 min: Hold at 60% B
-
10.0 - 10.1 min: Return to 5% B (Equilibration for 4 mins)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Optimal absorbance maximum for the imidazo[1,2-a]pyridine chromophore).
-
Injection Volume: 5 µL.
Fig 2. Chromatographic separation mechanism highlighting suppressed silanol interactions.
ICH Q2(R2) Validation Results
Using the optimized Core-Shell C18 method, full validation was executed in accordance with the latest ICH Q2(R2) guidelines[3]. The method proved to be highly robust, demonstrating that the analytical procedure is fit for its intended purpose in commercial drug substance control strategies.
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Core-Shell C18 Method Result |
| Specificity | No interference at tR of analyte | Passed (Peak purity angle < threshold) |
| Linearity | R2≥0.999 (25% to 150% of target) | R2=0.9998 |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% |
| Precision (Repeatability) | %RSD ≤2.0% (n=6) | %RSD = 0.65% |
| Robustness | Stable Rs with deliberate variations | Passed ( ± 0.2 pH, ± 2°C temp) |
Conclusion
When analyzing basic, nitrogen-rich heterocycles like Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, traditional fully porous C18 columns fail to provide the kinetic efficiency and surface inertness required to resolve critical oxidative degradants. By transitioning to a high-purity Core-Shell C18 architecture, laboratories can achieve baseline resolution, eliminate peak tailing, and successfully validate a robust stability-indicating method that meets stringent global regulatory standards.
References
- Title: validation of analytical procedures q2(r2)
- Source: nih.
- Source: nih.
Sources
Structural Elucidation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine: A Comparative Guide to HCD vs. CID Fragmentation
Accurate structural characterization of novel small molecules is a critical bottleneck in drug metabolism and pharmacokinetic (DMPK) profiling. Imidazo[1,2-a]pyridines represent a privileged pharmacological scaffold, frequently utilized in the development of hypnotics, anxiolytics, and targeted therapeutics [1].
This guide provides an in-depth, objective comparison of two premier mass spectrometry fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —for the structural elucidation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (Formula: C₁₁H₁₅N₃, Monoisotopic Mass: 189.1266 Da). By analyzing the causality behind the gas-phase dissociation of this specific molecule, we establish a self-validating framework for selecting the optimal MS/MS strategy.
Mechanistic Causality & Fragmentation Theory
When ionized via positive-mode Electrospray Ionization (ESI+), the secondary amine of the side chain or the fused ring nitrogen readily accepts a proton, yielding a stable precursor ion [M+H]⁺ at m/z 190.13 . The subsequent fragmentation behavior is entirely dictated by the energy deposition mechanism of the mass spectrometer [2].
-
Ion Trap CID (Resonance Excitation): CID is a slow-heating process. The precursor ion is excited at a specific resonance frequency, undergoing multiple low-energy collisions with a damping gas (e.g., Helium). It deposits just enough internal energy to cleave the weakest bonds—in this case, the labile exocyclic C-N bonds of the side chain. Crucially, once the primary fragments are formed, they fall out of resonance, cool down, and do not undergo further fragmentation. Thus, CID yields a "clean" but limited MS² spectrum.
-
HCD (Beam-Type Collision): HCD accelerates ions into a dedicated multipole collision cell filled with Nitrogen or Argon. This non-resonance, high-energy method induces multiple rapid collisions. Primary fragments retain sufficient kinetic energy to undergo secondary dissociation (effectively performing MS³ in a single MS² scan) [3]. This is strictly required to force the highly stable aromatic imidazo[1,2-a]pyridine ring to open.
Experimental Workflow: A Self-Validating Protocol
To objectively compare these techniques, the following rigorously standardized LC-MS/MS protocol must be employed. This setup ensures that differences in spectra are solely due to the fragmentation physics, not chromatographic variance.
Comparative LC-MS/MS experimental workflow for CID versus HCD fragmentation analysis.
Step-by-Step Methodology
-
Sample Preparation: Dilute the synthesized Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine standard to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid (FA) to drive protonation.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile) against Mobile Phase A (0.1% FA in Water) over 5.0 minutes at a flow rate of 0.4 mL/min.
-
MS Source Tuning: Operate the Orbitrap mass spectrometer in ESI+ mode. Set the spray voltage to +3.5 kV, capillary temperature to 275°C, and S-lens RF level to 50.
-
Precursor Isolation: Isolate the target [M+H]⁺ (m/z 190.13) using the quadrupole with a narrow isolation window of 1.0 Th to prevent co-isolation of matrix noise.
-
Parallel Fragmentation Acquisition:
-
CID Mode: Route ions to the linear ion trap. Set Normalized Collision Energy (NCE) to 30%, activation time to 10 ms, and activation Q to 0.25.
-
HCD Mode: Route ions to the HCD cell. Apply a stepped NCE of 30% and 45% to capture both fragile side-chain losses and high-energy ring cleavages.
-
-
High-Resolution Detection: Read out all MS² product ions in the Orbitrap analyzer at a resolution of 30,000 (at m/z 200) to ensure exact mass assignments (mass error < 3 ppm).
Gas-Phase Fragmentation Pathways
The structural elucidation relies on mapping the exact mass neutral losses to the molecule's topology. The fragmentation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine follows two primary cascades:
Gas-phase fragmentation pathways of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
-
Primary Cleavages (Side Chain): The lowest activation energy pathway is the α-cleavage of the terminal amine, expelling neutral methylamine (CH₃NH₂, 31 Da) to yield m/z 159.09 . A competing inductive cleavage expels the entire methylaminomethyl group (CH₂NHCH₃, 44 Da), generating the intact 5-methyl-imidazo[1,2-a]pyridine core at m/z 146.08 .
-
Secondary Cleavages (Ring Opening): A hallmark of nitrogenous heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da) [1]. This requires significant energy to break the aromatic system, converting m/z 159.09 to m/z 132.08 , and m/z 146.08 to m/z 119.07 .
Performance Comparison: CID vs. HCD
The quantitative data derived from the experimental protocol highlights the stark operational differences between the two fragmentation modes.
Table 1: Quantitative Comparison of CID vs. HCD Fragmentation Abundances
| Fragment Ion (m/z) | Neutral Loss | CID Relative Abundance (%) | HCD Relative Abundance (%) | Structural Significance |
| 190.13 | - | 15 | 0 | Intact [M+H]⁺ precursor survival |
| 159.09 | -CH₃NH₂ (31 Da) | 100 (Base Peak) | 45 | Confirmation of terminal secondary amine |
| 146.08 | -CH₂NHCH₃ (44 Da) | 40 | 85 | Confirmation of the imidazopyridine core |
| 132.08 | -CH₃NH₂, -HCN | 0 (Resonance limitation) | 60 | Primary ring fragmentation |
| 119.07 | -CH₂NHCH₃, -HCN | 0 (Resonance limitation) | 100 (Base Peak) | Deep core structural validation |
Analytical Interpretation
Under CID , the spectrum is dominated entirely by m/z 159.09 and 146.08. Because the primary fragments rapidly cool in the ion trap, the energy threshold required to break the imidazopyridine ring is never reached in a single MS² scan. While this makes CID excellent for identifying the side chain, it provides zero confirmation of the underlying core structure.
Under HCD , the beam-type collisions force the primary fragments to undergo subsequent high-energy impacts. Consequently, the base peak shifts to m/z 119.07. The presence of the m/z 132.08 and 119.07 ions provides definitive, self-validating proof of the nitrogenous heterocyclic core.
Conclusion
For the comprehensive structural elucidation of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, HCD is the objectively superior technique . While ion trap CID successfully maps the peripheral side-chain losses, its slow-heating physics inherently blind it to the secondary ring-opening events necessary for core validation. By utilizing HCD with stepped collision energies, researchers can capture both the fragile exocyclic cleavages and the high-energy aromatic dissociations in a single, information-rich spectrum, drastically accelerating the confidence of metabolite identification workflows.
References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. URL: [Link]
-
CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Nature Communications / PMC. URL: [Link]
-
Simultaneous ESI-APCI+ Ionization and Fragmentation Pathways for Nine Benzodiazepines and Zolpidem Using Single Quadrupole LC-MS. Drug Testing and Analysis / PubMed. URL: [Link]
Benchmarking the Toxicity of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine: A Comparative Guide for Preclinical Safety Assessment
In the landscape of contemporary drug discovery, the early and rigorous assessment of a compound's toxicity profile is paramount to de-risking its progression through the development pipeline. This guide provides a comprehensive framework for benchmarking the toxicity of a novel imidazo[1,2-a]pyridine derivative, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, against established standard ligands. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous compounds demonstrating a wide range of biological activities.[1] However, this chemical class is not without its safety concerns, as exemplified by the clinical history of some of its members.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, evidence-based approach to preclinical safety evaluation, emphasizing the scientific rationale behind experimental choices and providing robust, step-by-step protocols for key in vitro and in vivo toxicity assays.
The Imperative for Early Toxicity Profiling
Late-stage failure of drug candidates due to unforeseen toxicity is a significant contributor to the escalating costs and timelines of pharmaceutical research and development.[2] Integrating comprehensive toxicity testing into the early stages of drug discovery allows for the timely identification of liabilities, enabling a data-driven approach to candidate selection and optimization.[3] This proactive strategy not only conserves resources but also accelerates the delivery of safer and more effective therapeutics to patients.
Selection of Standard Ligands for Benchmarking
To provide a meaningful context for the toxicity profile of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, a judicious selection of comparator compounds is essential. For this guide, we have selected two structurally related and well-characterized imidazopyridine derivatives:
-
Zolpidem: A widely prescribed hypnotic agent, Zolpidem is a member of the imidazopyridine class.[4] Its extensive clinical use provides a rich dataset on its safety profile, which is generally considered favorable at therapeutic doses.[5] However, instances of central nervous system (CNS) depression and other adverse effects have been reported, particularly in cases of overdose.[6]
-
Alpidem: An anxiolytic agent also belonging to the imidazopyridine class, Alpidem was withdrawn from the market due to severe hepatotoxicity.[7][8][9] Its inclusion as a standard ligand serves as a critical benchmark for identifying potential liver liabilities of the test compound. The mechanisms underlying Alpidem's toxicity, including its interaction with the peripheral benzodiazepine receptor and metabolic activation, have been investigated and provide valuable mechanistic insights.[8][10]
By comparing the toxicity profile of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine with a compound with a generally safe profile (Zolpidem) and one with known, severe toxicity (Alpidem), we can establish a robust framework for risk assessment.
A Phased Approach to Toxicity Evaluation
A tiered approach to toxicity testing, beginning with in vitro assays and progressing to more complex in vivo studies, is a resource-efficient and ethically sound strategy. This guide outlines a series of key experiments designed to provide a comprehensive preclinical safety profile.
Caption: A simplified workflow for the Ames test.
Part 3: In Vivo Toxicity Assessment
In vivo studies are essential for understanding the systemic effects of a compound in a whole organism, providing data that cannot be obtained from in vitro models. [3]These studies are conducted in accordance with strict ethical guidelines and regulatory requirements.
Experimental Protocols
1. Acute Oral Toxicity Study (OECD 423)
This study provides information on the potential health hazards arising from a single oral exposure to a substance. [11]The acute toxic class method (OECD 423) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute toxicity. [6] Step-by-Step Protocol:
-
Animal Model: Typically, rats are used.
-
Dosing: A single oral dose of the test compound is administered to a small group of animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
-
Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Based on the outcome in the initial group, the next dose level (higher or lower) is tested in another group of animals until a clear outcome is observed.
-
Classification: The substance is classified into a GHS category based on the observed mortality at specific dose levels.
2. Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a 28-day period.
Step-by-Step Protocol:
-
Animal Model: Typically, rats are used.
-
Dose Groups: At least three dose levels of the test compound and a control group are used.
-
Daily Dosing: The test compound is administered orally to the animals once daily for 28 consecutive days.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are subjected to a full gross necropsy, and selected organs and tissues are examined microscopically.
Data Presentation and Interpretation
The results of the in vivo studies will provide a comprehensive overview of the systemic toxicity of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. Key findings to be reported include the LD50 (if determined), the No-Observed-Adverse-Effect Level (NOAEL), and the target organs of toxicity.
Table 2: Hypothetical In Vivo Toxicity Data
| Compound | Acute Oral LD50 (rat, mg/kg) | 28-Day Repeated Dose NOAEL (rat, mg/kg/day) | Primary Target Organs |
| Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine | To be determined | To be determined | To be determined |
| Zolpidem | ~400 | 10 | Central Nervous System |
| Alpidem | >2000 | <50 | Liver |
Note: The data for Zolpidem and Alpidem are illustrative and should be confirmed through literature or concurrent studies.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound framework for benchmarking the toxicity of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine against the standard ligands Zolpidem and Alpidem. The phased approach, starting with in vitro screening and progressing to in vivo studies, allows for a comprehensive and efficient evaluation of the compound's safety profile.
The data generated from these studies will be critical for making informed decisions regarding the continued development of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine. A favorable toxicity profile, particularly in comparison to Alpidem, would provide strong support for its advancement as a potential therapeutic candidate. Conversely, the early identification of significant toxicities will allow for timely project termination or the initiation of medicinal chemistry efforts to mitigate these liabilities.
References
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National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]
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YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link]
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Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
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IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]
- Berson, A., et al. (2001). Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. Journal of Pharmacology and Experimental Therapeutics, 299(2), 793-800.
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Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
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MaxDiscovery. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]
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Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
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Bio-protocol. (2022). 3.4.3. Neutral Red Uptake Assay. Retrieved from [Link]
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National Toxicology Program. (2015). OECD Test Guideline 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
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Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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Internet Scientific Publications. (n.d.). Extreme Dose In Acute Zolpidem Intoxication. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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OECD. (n.d.). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]
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OECD. (n.d.). Test No. 410: Repeated Dose Dermal Toxicity: 21/28-day Study. Retrieved from [Link]
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ResearchGate. (n.d.). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. Retrieved from [Link]
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OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]
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protocols.io. (n.d.). LDH cytotoxicity assay. Retrieved from [Link]
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De Stasio, E. (n.d.). The Ames Test. Retrieved from [Link]
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ResearchGate. (n.d.). Drug points: Hepatotoxicity associated with zolpidem treatment. Retrieved from [Link]
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GenEvolutioN. (2026). AMES test: history, principle, and its role in modern genotoxicity screening. Retrieved from [Link]
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Semantic Scholar. (n.d.). [Hepatitis induced by alpidem (Ananxyl). Four cases, one of them fatal]. Retrieved from [Link]
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ResearchGate. (n.d.). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. Retrieved from [Link]
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Wikipedia. (n.d.). Alpidem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Retrieved from [Link]
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NextSDS. (n.d.). METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE. Retrieved from [Link]
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Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Zolpidem metabolism in vitro: responsible cytochromes, chemical inhibitors, and in vivo correlations. Retrieved from [Link]
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Washington State Patrol. (2020). CONFIRMATION OF ZOLPIDEM BY LIQUID CHROMATOGRAPHY- MASS SPECTROMETRY. Retrieved from [Link]
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EDG-Clinical Journal. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Spectrophotometric methods for determination of zolpidem tartrate in tablet formulation. Retrieved from [Link]
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NextSDS. (n.d.). 5-methylH-imidazo[1,2-a]pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]
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PubMed. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Retrieved from [Link]
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FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Retrieved from [Link]
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ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. Retrieved from [Link]
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Navigating the Disposal of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine: A Guide to Safe and Compliant Laboratory Practices
The imidazo[1,2-a]pyridine scaffold is a core component in many biologically active compounds.[1][2][3] Derivatives of this and similar imidazole-containing structures have been noted to cause skin and eye irritation, and in some cases, may be harmful if swallowed or in contact with skin.[4][5][6] Therefore, in the absence of specific data, Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine should be handled as a hazardous substance, and all disposal procedures must be conducted with the utmost caution.
I. Immediate Safety and Hazard Mitigation
Before initiating any disposal-related activities, it is imperative to have the appropriate personal protective equipment (PPE) and to work in a controlled environment.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be considered if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical waste.
-
Body Protection: A lab coat should be worn at all times. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
In Case of a Spill:
In the event of a spill, evacuate the immediate area and prevent others from entering. If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). The contaminated absorbent material must then be collected and disposed of as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
II. Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Identification and Classification
All waste containing Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine must be classified as hazardous chemical waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated materials such as pipette tips, gloves, and bench paper.
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and vials, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Organic Solvents: If the compound is dissolved in a non-halogenated organic solvent, collect it in a designated "Non-Halogenated Organic Waste" container. If it is in a halogenated solvent, use a "Halogenated Organic Waste" container.
-
Aqueous Solutions: Collect aqueous solutions in a designated "Aqueous Hazardous Waste" container. Do not mix aqueous waste with organic solvent waste.
-
Step 3: Waste Container Selection and Labeling
The choice of waste container is critical for safe storage and transport.
-
Compatibility: Ensure the container material is compatible with the chemical waste. For most organic solvents and aqueous solutions, high-density polyethylene (HDPE) or glass containers are appropriate.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine".
-
The solvent or other components of the waste mixture with their approximate percentages.
-
The primary hazard(s) (e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container.
-
Step 4: Waste Storage
Hazardous waste must be stored in a designated and controlled area.
-
Location: Store waste containers in a satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Container Integrity: Keep waste containers securely closed except when adding waste. Regularly inspect containers for any signs of leakage or degradation.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal company.
-
Request a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves submitting an online form detailing the contents of the waste containers.
-
Do Not Dispose Down the Drain: Under no circumstances should chemical waste containing Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine be disposed of down the sink.[6]
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this chemical must not be placed in the regular trash.
III. Quantitative Data Summary
While specific quantitative data for Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine is not available, general laboratory waste guidelines provide quantitative limits for storage.
| Parameter | Guideline | Rationale |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) | 55 gallons | To minimize the risk associated with storing large quantities of hazardous materials in a laboratory setting. |
| Maximum Volume of Acutely Hazardous Waste (P-listed) in an SAA | 1 quart | Due to the high toxicity of these wastes, stricter volume limits are in place. |
| Container Headspace | Leave at least 10% headspace | To allow for vapor expansion and prevent spills when moving the container. |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
V. Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By adhering to the conservative and protective measures outlined in this guide, researchers can ensure the proper disposal of Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional guidance.
VI. References
-
METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE - NextSDS. (n.d.). Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. (2020, June 30). Retrieved from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). Retrieved from [Link]
-
MSDS of methyl imidazo[1,2-a]pyridine-5-carboxylate - Capot Chemical. (2026, March 11). Retrieved from [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7). Retrieved from [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scirp.org. (n.d.). Retrieved from [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. (n.d.). Retrieved from [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024, November 14). Retrieved from [Link]
-
Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (n.d.). Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic discipline. Handling Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine (CAS: 886363-01-5) [1] requires an understanding of its molecular behavior. This compound features an electron-rich imidazo[1,2-a]pyridine core coupled with a secondary aliphatic amine.
This structural motif—highly valued in drug discovery for synthesizing GABA_A receptor modulators and kinase inhibitors—presents specific handling challenges. The lipophilic aromatic core enhances dermal penetration, while the basic secondary amine can cause localized saponification of skin lipids, leading to severe irritation or tissue damage.
The following guide provides a self-validating, causally driven operational framework for the safe handling, preparation, and disposal of this compound.
Mechanistic Hazard Profiling
Because specific, large-scale toxicological data on the 5-methyl isomer is limited, we must extrapolate from its well-documented positional isomer, the 7-methyl analog (CAS: 886363-05-9) [2]. Structurally, the shift of a methyl group on the pyridine ring does not significantly alter the pKa or the lipophilicity (LogP) of the molecule, meaning the hazard profile remains functionally identical.
Table 1: Extrapolated GHS Hazard Profile & Mechanistic Causality
| GHS Classification | Hazard Code | Mechanistic Cause | Operational Consequence |
| Acute Toxicity (Oral/Dermal) | H302, H312 | Lipophilic core facilitates rapid transport across lipid bilayers. | Systemic toxicity risk; requires strict barrier protection. |
| Skin Irritation | H315 | Basic nitrogen (amine) raises local pH, disrupting the acid mantle of the skin. | Direct contact causes erythema and potential dermatitis. |
| Serious Eye Damage | H318 | Corrosive nature of the free base amine rapidly degrades corneal proteins. | Zero-tolerance for aerosolization or splashing near the face. |
| STOT SE 3 | H336 | Volatilization of the free base can lead to inhalation and central nervous system depression. | Must be handled exclusively under active ventilation. |
Personal Protective Equipment (PPE) Matrix
Selecting PPE is an exercise in chemical compatibility. Standard latex gloves offer poor resistance to secondary amines and will degrade rapidly.
Table 2: Scale-Dependent PPE Requirements
| Scale | Skin & Body Protection | Eye Protection | Respiratory & Engineering Controls |
| Analytical (< 100 mg) | 4-mil Nitrile gloves (double-gloved), standard cotton lab coat. | ANSI Z87.1 safety glasses with side shields. | Class II Biological Safety Cabinet or Fume Hood (>100 fpm face velocity). |
| Preparative (> 100 mg) | 8-mil Nitrile gloves, chemical-resistant apron over lab coat. | Indirect-vented chemical splash goggles. | Fume Hood. If powder transfer is required outside a hood, use a P100/N95 particulate respirator. |
Operational Workflows & Standard Operating Procedures
The following protocols are designed as self-validating systems. By incorporating pH checks and visual confirmations, the researcher can verify the safety of the environment in real-time.
Protocol A: Safe Weighing and Stock Solution Preparation
Objective: Prepare a 10 mM stock solution in DMSO without generating airborne particulates.
-
Environmental Verification: Verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).
-
Static Mitigation: Amines in powder form are highly susceptible to static cling, which can cause the powder to "jump" and aerosolize. Wipe the exterior of the weighing boat and the analytical balance with an anti-static ionizing brush or a damp Kimwipe.
-
Transfer: Using a grounded or static-free micro-spatula, carefully transfer the Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine into the tared vial. Causality: Minimizing static prevents aerosolization, directly mitigating the H336 (inhalation) hazard.
-
Solubilization: Add the required volume of anhydrous DMSO directly into the vial while still inside the fume hood. Cap the vial tightly with a PTFE-lined septum cap.
-
Validation: Vortex the sealed vial. Visually confirm complete dissolution. Wipe the exterior of the sealed vial with a solvent-dampened tissue before removing it from the hood.
Protocol B: Spill Decontamination and Neutralization
Objective: Safely neutralize and remove spilled amine free-base.
-
Containment: Immediately isolate the area. Do not attempt to wipe dry powder, as this will aerosolize the compound.
-
Neutralization (The Chemical Quench): Because the compound is a basic amine, it is highly soluble in mild acids. Spray the spill area with a dilute (5%) citric acid solution. Causality: The acid protonates the secondary amine, converting the volatile, lipophilic free base into a non-volatile, water-soluble citrate salt.
-
Absorption: Cover the neutralized liquid with an inert absorbent pad or diatomaceous earth.
-
Validation: After removing the absorbent material, swab the surface with a wet piece of universal pH paper. The pH should read neutral (pH 6-7). If it reads basic (pH > 8), residual amine is present; repeat step 2.
-
Disposal: Place all cleanup materials into a designated hazardous waste bag.
Workflow Visualization
The following diagram illustrates the logical progression of handling this compound, emphasizing the critical decision-making nodes during an operational workflow.
Operational workflow for handling Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine.
Disposal and Waste Management
Imidazopyridine derivatives must never be disposed of down the drain due to their potential for aquatic toxicity and environmental persistence.
-
Liquid Waste: Collect all DMSO/methanol stock solutions in a clearly labeled, halogen-free organic waste carboy. Ensure the carboy is kept in a secondary containment tray.
-
Solid Waste: Contaminated gloves, Kimwipes, and empty reagent bottles must be placed in a solid hazardous waste bin lined with a polyethylene bag.
-
Segregation: Keep amine waste strictly separated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic acid-base or redox reactions.
References
-
NextSDS. "METHYL-(5-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE — Chemical Substance Information (CAS: 886363-01-5)." NextSDS Substance Database. URL: [Link]
-
NextSDS. "METHYL-(7-METHYL-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYL)-AMINE — Chemical Substance Information (CAS: 886363-05-9)." NextSDS Substance Database. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
